(RS)-Carbocisteine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-(carboxymethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFLZEXEOZUWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022738 | |
| Record name | Carbocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Carboxymethyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25390-17-4, 2387-59-9, 638-23-3 | |
| Record name | S-(Carboxymethyl)cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25390-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbocysteine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loviscol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carbocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Cysteine, S-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(carboxymethyl)-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOCYSTEINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4252LRM78Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Carboxymethyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 - 207 °C | |
| Record name | S-Carboxymethyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action Research
Cellular and Molecular Mechanisms
The therapeutic effects of S-Carboxymethylcysteine are attributed to a range of cellular and molecular activities, primarily centered on mucoregulation and antioxidation.
Mucoregulatory Action Mechanisms
S-Carboxymethylcysteine's primary role is as a mucoregulator, influencing the properties of respiratory mucus to facilitate its clearance. This is achieved through several distinct mechanisms.
The viscoelastic properties of bronchial mucus are largely determined by its glycoprotein (B1211001) content, specifically the balance between different types of mucins such as fucomucins and sialomucins. nih.gov In certain respiratory conditions, an imbalance occurs, leading to thicker, more tenacious mucus.
S-Carboxymethylcysteine works to restore the normal balance of these glycoproteins. nih.govdrugbank.com It achieves this by increasing the concentration of sialomucins while reducing the levels of fucomucins. nih.gov This modulation is thought to occur through the intracellular stimulation of sialyltransferase activity, an enzyme involved in the synthesis of sialomucins. nih.govdrugbank.com By altering the fucose and sialic acid content, S-Carboxymethylcysteine helps to normalize the biochemical characteristics of mucus. ersnet.orgresearchgate.netmdpi.com
Table 1: Effect of S-Carboxymethylcysteine on Mucin Glycoprotein Composition
| Mucin Component | Effect of S-Carboxymethylcysteine | Probable Mechanism | Reference |
| Sialomucins | Increase | Intracellular stimulation of sialyltransferase activity | nih.gov, drugbank.com |
| Fucomucins | Decrease | Regulation of fucosyltransferase activity | researchgate.net, |
| Fucose | Normalization of levels | Modulation of fucosidase and fucosyltransferase activity | ersnet.org, researchgate.net |
| Sialic Acid | Normalization of levels | Modulation of sialidase and sialyltransferase activity | ersnet.org, researchgate.net |
MUC5AC is a major gel-forming mucin protein found in the airway epithelium. ersnet.orgmdpi.com Overexpression of the MUC5AC gene and subsequent protein production can lead to excessive mucus. ersnet.orgresearchgate.net
Research has shown that S-Carboxymethylcysteine can inhibit the increased expression of the MUC5AC protein in the airway epithelium. ersnet.orgresearchgate.net This effect has been observed in models of airway inflammation, where the compound helps to normalize MUC5AC levels. ersnet.orgnih.gov The reduction of MUC5AC expression may be linked to the compound's ability to reduce reactive oxygen species (ROS), as ROS can upregulate MUC5AC. ersnet.orgmdpi.com
Effective mucociliary transport is crucial for clearing debris and pathogens from the airways. This process relies on both the properties of the mucus and the coordinated beating of cilia. nih.govnih.gov
Studies have provided evidence that S-Carboxymethylcysteine can increase mucociliary clearance velocity, particularly in individuals with initially slow clearance. nih.gov While some studies suggest a direct enhancement of ciliary activity, others indicate that the primary effect is the normalization of mucus viscosity and elasticity, which in turn improves the efficiency of ciliary action. nih.govnih.govnih.gov The improvement in mucus rheology, specifically a decrease in viscosity, is a key factor in facilitating its transport by the cilia. nih.gov
The hydration of airway surfaces is regulated by ion transport, particularly the secretion of chloride ions (Cl-). nih.goversnet.org This process influences the water content of the mucus layer, affecting its viscosity.
Animal studies have demonstrated that S-Carboxymethylcysteine can increase chloride transport across the airway epithelium. nih.govmdpi.comersnet.org This enhancement of Cl- secretion contributes to the hydration of the mucus, further aiding in its clearance. nih.goversnet.org This mechanism appears to be a direct effect on the epithelial cells, promoting active ion transport. ersnet.org
Antioxidant Mechanisms
In addition to its mucoregulatory effects, S-Carboxymethylcysteine exhibits antioxidant properties, which are significant in the context of inflammatory airway diseases where oxidative stress is a key pathological feature. nih.govdovepress.com
Unlike N-acetylcysteine (NAC), which has a free thiol group, S-Carboxymethylcysteine is a blocked thiol derivative. nih.govdovepress.com Its antioxidant activity is attributed to its thioether group, which can be oxidized by reactive oxygen species (ROS) to form a sulfoxide (B87167) by-product. dovepress.comnih.gov This mechanism allows it to scavenge free radicals. nih.gov Studies have shown its effectiveness in scavenging hydroxyl radicals and hypochlorous acid. e-century.us Furthermore, its metabolite, S-carboxymethyl-L-cysteine sulfoxide (CMCO), has also been shown to retain antioxidant potential. researchgate.net
Table 2: Antioxidant Properties of S-Carboxymethylcysteine
| Antioxidant Action | Mechanism | Reference |
| Free Radical Scavenging | Oxidation of thioether group to form sulfoxide | nih.gov, dovepress.com |
| Protection against Oxidative Damage | Mitigation of effects of oxidative stress stimuli | researchgate.net |
| Reduction of Reactive Oxygen Species (ROS) | Direct scavenging activity | , mdpi.com |
Anti-inflammatory Mechanisms
Beyond its direct antioxidant effects, S-Carboxymethylcysteine demonstrates broader anti-inflammatory activities by modulating cellular responses and cytokine expression.
Studies in various animal models have consistently shown that SCMC can attenuate airway inflammation. In rats with airway inflammation induced by sulfur dioxide (SO2), administration of carbocisteine (B549337) was found to reduce the secretion of abnormal mucous glycoproteins and inhibit inflammatory events. nih.govresearchgate.net Similarly, in a murine model of allergic airway inflammation using ovalbumin sensitization, SCMC treatment was effective in reducing airway hyperresponsiveness and inflammation during both the early (neutrophil-dominant) and late (eosinophil-dominant) phases of the response to an allergen challenge. ersnet.orgnih.gov
Further research using a murine model that combines cigarette smoke exposure with influenza virus infection—a scenario that mimics exacerbations of chronic obstructive pulmonary disease (COPD)—demonstrated that oral administration of SCMC attenuates the degree of pulmonary inflammation and damage to lung permeability. atsjournals.orgatsjournals.org
A key indicator of SCMC's anti-inflammatory effect is the reduction of inflammatory cells in the airways. Analysis of bronchoalveolar lavage (BAL) fluid from animal models provides direct evidence of this activity.
In rats exposed to sulfur dioxide, carbocisteine treatment reduced the number of inflammatory cells found in the BAL fluid. nih.govresearchgate.net In a more detailed mouse model of allergic inflammation, SCMC treatment significantly reduced the influx of neutrophils into the BAL fluid at 6 hours after an allergen challenge and decreased the number of eosinophils at 72 hours post-challenge. ersnet.orgnih.gov Studies also show a reduction in macrophage numbers. nih.gov In a model of COPD exacerbation, SCMC treatment significantly decreased the number of neutrophils in the BAL fluids of mice exposed to cigarette smoke and influenza virus. atsjournals.org
| Animal Model | Inflammatory Cell Type | Effect of SCMC Treatment | Source |
|---|---|---|---|
| SO2-Exposed Rats | Total Inflammatory Cells | Reduced | nih.govresearchgate.net |
| Allergen-Challenged Mice | Neutrophils (at 6 hours) | Reduced | ersnet.orgnih.gov |
| Eosinophils (at 72 hours) | Reduced | ||
| Allergen-Challenged Mice | Macrophages | Reduced | nih.gov |
| Cigarette Smoke + Influenza Virus-Exposed Mice | Neutrophils | Reduced | atsjournals.org |
S-Carboxymethylcysteine exerts significant immunomodulatory effects by altering the balance of pro-inflammatory and anti-inflammatory cytokines in the airways. Cytokines are key signaling proteins that orchestrate inflammatory responses. lidsen.com
In a mouse model of allergic airway inflammation, analysis of BAL fluid revealed that SCMC treatment modulated cytokine levels in a manner that favors the resolution of inflammation. ersnet.orgnih.gov Specifically, treatment with SCMC led to decreased levels of the Th2-associated cytokines Interleukin-5 (IL-5) and Interleukin-13 (IL-13), which are crucial for eosinophilic inflammation. ersnet.orgnih.gov Concurrently, SCMC treatment resulted in increased levels of the Th1-associated cytokines Interferon-gamma (IFN-γ) and Interleukin-12 (IL-12), as well as the anti-inflammatory cytokine Interleukin-10 (IL-10). ersnet.orgnih.gov The reduction of IL-8 production is also a known mechanism, linked to its free-radical scavenging properties. nih.govnih.gov In some inflammatory conditions, cytokines like IL-1β, IL-6, and TNF-α are key initiators of the inflammatory cascade. nih.gov
| Cytokine | Primary Role in this Context | Effect of SCMC Treatment | Source |
|---|---|---|---|
| IL-5 | Pro-inflammatory (Eosinophil recruitment/activation) | Decreased | ersnet.orgnih.gov |
| IL-13 | Pro-inflammatory (Airway hyperresponsiveness) | Decreased | ersnet.orgnih.gov |
| IFN-γ | Anti-inflammatory (Th1 response) | Increased | ersnet.orgnih.gov |
| IL-10 | Anti-inflammatory | Increased | ersnet.orgnih.gov |
| IL-12 | Anti-inflammatory (Promotes Th1 response) | Increased | ersnet.orgnih.gov |
| IL-8 | Pro-inflammatory (Neutrophil chemoattractant) | Inhibited/Reduced | nih.govnih.gov |
Inhibition of Neutrophil Migration and Activity
S-Carboxymethylcysteine (S-CMC) has been shown to directly influence neutrophil behavior, a key component of the inflammatory response in respiratory diseases. Research indicates that S-CMC can attenuate neutrophil activation. nih.gov Studies have demonstrated that preincubation of neutrophils with S-CMC impairs their chemotactic activity towards N-formyl-methionyl-leucyl-phenylalanine (FMLP), a potent chemoattractant. nih.gov Furthermore, S-CMC inhibits the adherence of FMLP-stimulated neutrophils to pulmonary vascular endothelial cells. nih.gov This inhibitory effect on neutrophil migration and adherence is crucial in mitigating the inflammatory cascade in the airways. ersnet.org
The underlying mechanism for these effects appears to involve the modulation of intracellular signaling pathways. Specifically, S-CMC has been found to decrease the production of inositol (B14025) 1,4,5-triphosphate (IP₃) and diacylglycerol in neutrophils upon stimulation with FMLP. nih.gov These molecules are critical second messengers in the phosphatidylinositol signaling pathway, which plays a significant role in neutrophil activation. Evidence suggests that S-CMC directly inhibits the enzymatic activity of phosphatidyl inositol-specific phospholipase C, a key enzyme in this pathway. nih.gov
Table 1: Effect of S-Carboxymethylcysteine on Neutrophil Functions
| Parameter | Effect of S-Carboxymethylcysteine | Reference |
|---|---|---|
| Chemotactic Activity | Impaired towards FMLP | nih.gov |
| Adherence to Endothelial Cells | Inhibited | nih.gov |
| Intracellular Signaling | Decreased IP₃ and diacylglycerol production | nih.gov |
| Enzyme Activity | Inhibits phosphatidyl inositol-specific phospholipase C | nih.gov |
Impact on Elastase Activity
The direct impact of S-Carboxymethylcysteine on elastase activity appears to be limited. In vitro studies have shown that, unlike reducing agents such as N-acetylcysteine and dithiothreitol, S-Carboxymethylcysteine does not directly decrease the amidolytic or elastolytic activity of leukocyte elastase and porcine pancreatic elastase. nih.gov
However, S-CMC may indirectly influence elastase activity through its antioxidant properties. Activated neutrophils release reactive oxygen species, such as hypochlorous acid (HOCl), which can inactivate α1-antitrypsin, the primary endogenous inhibitor of neutrophil elastase. nih.gov By acting as a scavenger of these reactive oxygen species, S-CMC can protect α1-antitrypsin from oxidative inactivation. mdpi.com This preservation of α1-antitrypsin activity helps to maintain the natural balance between proteases and anti-proteases, thereby controlling the potentially damaging effects of unregulated elastase activity on pulmonary tissue. nih.govmdpi.com
Effects on Intercellular Adhesion Molecule 1 (ICAM-1) Expression
S-Carboxymethylcysteine has been demonstrated to reduce the expression of Intercellular Adhesion Molecule 1 (ICAM-1). nih.govtandfonline.com ICAM-1 is a cell surface glycoprotein that is typically expressed on endothelial cells and various immune cells. youtube.com Its expression can be significantly upregulated by pro-inflammatory cytokines like TNF-α and IL-1. youtube.comnih.gov
ICAM-1 plays a crucial role in the inflammatory process by mediating the trafficking of inflammatory cells and facilitating cell-to-cell interactions during antigen presentation. nih.gov It is also a key receptor for the major group of human rhinoviruses, making it a critical factor in the pathogenesis of the common cold and viral exacerbations of chronic respiratory diseases. nih.govtandfonline.comyoutube.com By reducing the expression of ICAM-1, S-Carboxymethylcysteine can limit the influx of neutrophils into the lungs and decrease the susceptibility to viral infections. nih.govtandfonline.com This reduction in ICAM-1 expression has been associated with a lower frequency of common colds and related exacerbations in patients with chronic obstructive pulmonary disease (COPD). nih.gov
Mechanisms against Respiratory Pathogens
Inhibition of Bacterial Adherence to Epithelial Cells (e.g., Moraxella catarrhalis, Streptococcus pneumoniae)
A significant mechanism of action for S-Carboxymethylcysteine in preventing respiratory infections is its ability to inhibit the adherence of pathogenic bacteria to host epithelial cells, which is the initial step in the infection process. nih.govbilkent.edu.tr In vitro studies have consistently shown that S-CMC significantly reduces the attachment of major respiratory pathogens, including Moraxella catarrhalis and Streptococcus pneumoniae, to human pharyngeal and alveolar epithelial cells. nih.govbilkent.edu.trmdpi.comnih.gov
The inhibitory effect of S-CMC on bacterial adherence has been observed when the epithelial cells are pre-treated with the compound, suggesting that it modifies the cell surface to make it less receptive to bacterial attachment. bilkent.edu.trnih.gov Additionally, S-CMC has been shown to promote the detachment of bacteria that have already adhered to epithelial cells. nih.gov The proposed mechanism involves the disruption or masking of bacterial receptor sites on the epithelial surface. nih.gov This anti-adherence property is considered a key factor in how S-CMC reduces the frequency of acute exacerbations in chronic respiratory conditions. bilkent.edu.tr
Table 2: Effect of S-Carboxymethylcysteine on Bacterial Adherence
| Bacterial Species | Cell Type | Effect of S-Carboxymethylcysteine | Reference |
|---|---|---|---|
| Moraxella catarrhalis | Pharyngeal epithelial cells | Significant reduction in adherence | nih.govmdpi.com |
| Streptococcus pneumoniae | Pharyngeal epithelial cells | Significant reduction in attachment | bilkent.edu.trnih.gov |
| Streptococcus pneumoniae | Alveolar epithelial cells | Efficiently inhibited adherence | microbiologyresearch.orgnih.gov |
Modulation of Platelet-Activating Factor Receptor (PAFR) Expression
S-Carboxymethylcysteine has been found to modulate the expression of the Platelet-Activating Factor Receptor (PAFR). microbiologyresearch.orgnih.gov Streptococcus pneumoniae utilizes PAFR for firm adherence to host cells, particularly in the context of inflammation where PAFR expression is upregulated. microbiologyresearch.orgnih.gov
Research has shown that treatment with S-CMC can efficiently inhibit the adherence of S. pneumoniae to alveolar epithelial cells, even when these cells are stimulated to increase PAFR expression. microbiologyresearch.orgnih.gov The mechanism behind this inhibition involves the reduction of PAFR expression at both the messenger RNA (mRNA) and post-transcriptional levels. microbiologyresearch.orgnih.gov Interestingly, S-CMC was also effective in inhibiting pneumococcal adherence to cells where PAFR was knocked down using small interfering RNAs (siRNAs), suggesting that S-CMC may also target other epithelial receptors that interact with S. pneumoniae. microbiologyresearch.orgnih.gov
Antiviral Effects on Respiratory Viruses (e.g., Rhinovirus, RSV, Influenza Virus)
S-Carboxymethylcysteine exhibits antiviral properties against several common respiratory viruses. mdpi.comnih.gov These effects contribute to its clinical efficacy in reducing the frequency of viral-induced exacerbations of chronic respiratory diseases.
For rhinoviruses, a primary cause of the common cold, S-CMC has been shown to inhibit infection in human tracheal epithelial cells. nih.goversnet.org This is achieved, in part, by reducing the expression of ICAM-1, the receptor for the major group of rhinoviruses, and by inhibiting endosomal acidification, which is necessary for the viral RNA to enter the cell's cytoplasm. nih.goversnet.org
In the case of Respiratory Syncytial Virus (RSV), S-CMC has been demonstrated to reduce the release of inflammatory cytokines in infected tracheal epithelial cells. nih.gov
S-CMC also shows inhibitory effects against influenza A virus infection. nih.govatsjournals.org The proposed mechanisms include a reduction in the expression of the sialic acid receptor (SA α2,6Gal) that the virus uses for entry into human tracheal epithelial cells. nih.gov Additionally, S-CMC may hinder the subsequent processes of viral replication by reducing the number of acidic endosomes from which the viral RNA enters the cytoplasm. nih.gov
Table 3: Antiviral Mechanisms of S-Carboxymethylcysteine
| Virus | Mechanism of Action | Reference |
|---|---|---|
| Rhinovirus | Reduces ICAM-1 expression, inhibits endosomal acidification | nih.goversnet.org |
| Respiratory Syncytial Virus (RSV) | Reduces release of inflammatory cytokines | nih.gov |
| Influenza A Virus | Reduces expression of sialic acid receptor, inhibits endosomal acidification | nih.govresearchgate.net |
Comparative Mechanistic Analysis with Other Mucolytics (e.g., N-acetylcysteine, Erdosteine)
The mechanism of action of S-Carboxymethylcysteine differs fundamentally from that of other prominent mucolytics like N-acetylcysteine (NAC) and Erdosteine. dovepress.comnih.gov These differences are rooted in their distinct chemical structures, which dictate how they interact with mucus and inflammatory processes.
The most significant distinction lies in their direct mucolytic activity. N-acetylcysteine and the active metabolite of Erdosteine (Metabolite 1 or Met 1) are classic mucolytics that possess free sulfhydryl (thiol) groups. dovepress.commdpi.comresearchgate.net These groups act directly on the mucus glycoproteins in the airway, breaking the disulfide bonds that cross-link the protein chains. researchgate.netdovepress.com This chemical cleavage results in a rapid decrease in mucus viscosity, liquefying the sputum. In contrast, S-Carboxymethylcysteine is a blocked thiol derivative without a free sulfhydryl group. dovepress.comresearchgate.netnih.gov Therefore, it does not perform this direct cleavage of mucus glycoproteins. dovepress.com Its effect on mucus viscosity is indirect, stemming from the regulation of mucin synthesis within the goblet cells, which is a slower, mucoregulatory process. mdpi.comresearchgate.net
Their antioxidant mechanisms also diverge. While all three compounds exhibit antioxidant properties, the chemical basis for this action varies. NAC acts as a precursor for the synthesis of glutathione (B108866), a major endogenous antioxidant, and its free thiol group can directly scavenge reactive oxygen species. mdpi.com Similarly, Erdosteine's active metabolite, Met 1, is a powerful scavenger of ROS due to its free thiol groups. nih.gov S-Carboxymethylcysteine's antioxidant activity relies on its thioether bond, which can be oxidized by ROS, thus neutralizing them without the presence of a free thiol group. researchgate.netmdpi.com
Furthermore, while all three agents show anti-inflammatory and anti-infective properties, there are nuances in their actions. All have been shown to reduce inflammation and bacterial load. nih.govnih.gov S-Carboxymethylcysteine and NAC have been specifically noted for their ability to reduce the adherence of bacteria to pharyngeal epithelial cells. nih.gov Erdosteine, through its metabolite, has also been shown to reduce bacterial adhesion. mdpi.com A network meta-analysis comparing the three suggested that Erdosteine was the most effective at reducing the risk of COPD exacerbations, followed by S-Carboxymethylcysteine and then NAC. nih.govnih.govscienceopen.com
The following table provides a comparative summary of the mechanistic properties of these three mucolytic agents.
| Feature | S-Carboxymethylcysteine | N-acetylcysteine (NAC) | Erdosteine |
| Chemical Structure | Blocked thiol (Thioether) dovepress.commdpi.com | Free thiol group dovepress.commdpi.com | Prodrug; active metabolite (Met 1) has free thiol groups researchgate.netnih.gov |
| Primary Mucolytic Action | Mucoregulation: Modulates synthesis of sialo- and fucomucins mdpi.comresearchgate.net | Direct Mucolysis: Breaks disulfide bonds in mucus glycoproteins dovepress.comresearchgate.net | Direct Mucolysis: Active metabolite breaks disulfide bonds in mucus glycoproteins researchgate.netdovepress.com |
| Antioxidant Mechanism | Thioether group oxidation by ROS; direct scavenger dovepress.commdpi.com | Acts as a glutathione precursor; direct ROS scavenging by free thiol group mdpi.com | Active metabolite (Met 1) is a potent ROS scavenger nih.gov |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines (e.g., IL-8); inhibits neutrophil migration mdpi.comersnet.orgdovepress.com | Reduces inflammatory markers; increases glutathione levels mdpi.com | Active metabolite (Met 1) has anti-inflammatory activity on neutrophils and eosinophils mdpi.com |
| Anti-adhesion Activity | Inhibits adherence of S. pneumoniae and M. catarrhalis to epithelial cells mdpi.comnih.gov | Inhibits adherence of M. catarrhalis nih.gov | Reduces bacterial adhesion on epithelium mdpi.com |
Pharmacokinetics Research
Absorption Dynamics and Kinetics
S-Carboxymethylcysteine is rapidly and effectively absorbed from the gastrointestinal tract following oral administration. drugbank.commims.comfda.gov.phpediatriconcall.commedicaldialogues.in Studies indicate that peak serum concentrations (Cmax) of the compound are typically reached between 1 to 2 hours after ingestion. drugbank.comfda.gov.phmedicaldialogues.innih.govmdpi.comhpra.ienafdac.gov.ng Specifically, some research points to peak concentrations occurring at 1 to 1.7 hours. drugbank.comnih.gov The plasma half-life has been reported to be approximately 1.33 hours. drugbank.comnih.govservice.gov.uk However, other studies have noted an elimination half-life ranging from 1.4 to 2.5 hours. mims.commedicaldialogues.in The bioavailability of S-Carboxymethylcysteine is considered low, at less than 10% of the administered dose, which is likely due to metabolism within the gut and a significant first-pass effect in the liver. mims.commedicaldialogues.inhpra.ie Despite this, the absorption is consistent enough to achieve therapeutic levels. The formulation can slightly affect the absorption time; for instance, peak concentration is reached faster with syrup preparations (around 1.09 hours) compared to capsules (around 1.70 hours). service.gov.uk
The pharmacokinetic profile of S-Carboxymethylcysteine fits a one-compartment open model. nih.govmdpi.comservice.gov.ukresearchgate.net This model suggests that after absorption, the body handles the drug as a single, unified system for distribution and elimination. nih.govservice.gov.uk The apparent volume of distribution is approximately 60 liters. nafdac.gov.ng Re-analysis of data from multiple studies using various modeling techniques confirmed these pharmacokinetic characteristics for both single and multiple oral administrations. researchgate.nettandfonline.com Importantly, studies involving multiple doses have shown that there is no accumulation of S-Carboxymethylcysteine in serum levels, indicating that the body efficiently clears the drug with repeated administration. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of S-Carboxymethylcysteine
| Parameter | Value | Description |
| Tmax (Time to Peak Plasma Concentration) | 1–2 hours drugbank.comfda.gov.phmdpi.comnafdac.gov.ng | The time taken to reach the maximum concentration of the drug in the blood plasma after administration. |
| t½ (Elimination Half-life) | ~1.33–2.1 hours drugbank.comnih.govhpra.ienafdac.gov.ng | The time required for the concentration of the drug in the body to be reduced by one-half. |
| Bioavailability | <10% mims.commedicaldialogues.inhpra.ie | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Volume of Distribution (Vd) | ~60 L nafdac.gov.ng | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Distribution Profile
A key feature of S-Carboxymethylcysteine is its effective distribution to its site of action in the respiratory system. drugbank.compediatriconcall.com Research confirms that the compound penetrates well into lung tissue and respiratory mucus, including bronchial secretions. drugbank.commims.comfda.gov.phpediatriconcall.commedicaldialogues.innih.govmdpi.comhpra.ienafdac.gov.ngresearchgate.netnih.gov Following oral administration, S-Carboxymethylcysteine reaches its maximum concentration in the mucus at the 2-hour mark. hpra.ie This targeted distribution allows the drug to exert its effects directly on the mucus in the airways. mdpi.comnafdac.gov.ng
Metabolic Pathways and Biotransformation Studies
S-Carboxymethylcysteine undergoes extensive and complex metabolism in the body, with significant variation observed between individuals. nih.govresearchgate.net This variability may be attributed to genetic polymorphism, particularly in the capacity for sulfoxidation. drugbank.comfda.gov.phmdpi.com The main routes of biotransformation lead to the formation of pharmacologically inactive derivatives. drugbank.comnih.govhpra.ie The primary metabolic pathways identified are acetylation, decarboxylation, and sulfoxidation. drugbank.commims.comfda.gov.phmedicaldialogues.innih.govhpra.ienafdac.gov.ng
Acetylation: This process involves the addition of an acetyl group. In some species, such as rats, N-acetyl-S-carboxymethylcysteine is a major metabolite. tandfonline.com N-acetylation has been observed to occur in all species studied in some capacity. tandfonline.com
Decarboxylation: This pathway involves the removal of a carboxyl group from the molecule. drugbank.commims.comfda.gov.phmedicaldialogues.innih.govhpra.ienafdac.gov.ng
Sulfoxidation: This is considered a main metabolic pathway for S-Carboxymethylcysteine. drugbank.comhpra.ie It involves the oxidation of the sulfur atom, leading to metabolites like S-carboxymethylcysteine sulfoxide (B87167), which has been identified in humans. tandfonline.comnih.gov There is evidence that sulfoxidation may be less active at night. researchgate.net
Metabolites are primarily excreted in the urine. mims.comfda.gov.phmedicaldialogues.in Studies have identified unchanged S-Carboxymethylcysteine, S-carboxymethylcysteine sulfoxide, methylcysteine (B10627), and methylcysteine sulfoxide in urine, among others. tandfonline.comnih.gov The majority of an administered dose is excreted within the first 24 hours. nih.gov
Role of Hepatic Cytosolic Sulfoxidation in Metabolite Formation
The primary metabolic transformation of S-Carboxymethylcysteine involves sulfoxidation, a process that occurs within the hepatic cytosol. nih.govresearchgate.net This reaction leads to the creation of various metabolites. nih.gov Research has identified that the sulfoxidation of S-Carboxymethylcysteine is a complex process with significant variations between individuals. nih.gov
The key enzyme responsible for this biotransformation in human hepatic cytosolic fractions has been a subject of investigation. While cysteine dioxygenase was initially considered, studies have shown that it is not responsible for the S-oxidation of S-Carboxymethylcysteine. researchgate.netdrugbank.com Instead, evidence points towards phenylalanine 4-hydroxylase (PAH) as the enzyme mediating this reaction. researchgate.net This is supported by the requirement of tetrahydrobiopterin (B1682763) as a cofactor for the S-oxygenase activity, a characteristic of PAH. drugbank.comresearchgate.net The interaction is competitive, with S-Carboxymethylcysteine acting as an inhibitor of the aromatic C-oxidation of phenylalanine. researchgate.net
In vitro studies using beagle hepatic cytosol have demonstrated the formation of sulfoxide derivatives from S-Carboxymethylcysteine and its related compounds, such as N-acetyl-S-carboxymethyl-l-cysteine and S-methyl-l-cysteine, under conditions that promote phenylalanine hydroxylase activity. researchgate.net Interestingly, these studies showed no enantioselective preference for the S-oxygenation reaction of S-Carboxymethylcysteine. researchgate.net
Characterization of Inactive Sulfoxide Derivatives
The process of sulfoxidation results in the formation of pharmacologically inactive sulfoxide derivatives. nih.govsmolecule.com The primary sulfoxide metabolite is S-Carboxymethylcysteine sulfoxide. nih.gov This conversion is significant because the therapeutic effects of S-Carboxymethylcysteine, particularly its free-radical scavenging properties, are attributed to the sulfide (B99878) parent compound. nih.govresearchgate.net The oxidation of the thioether group to a sulfoxide by-product renders the molecule inactive in this regard. nih.gov
Following oral administration in beagle dogs, both the parent S-Carboxymethylcysteine and its sulfoxide were the only compounds identified in the plasma. researchgate.net Pharmacokinetic data from this research indicated that while only a small amount of the sulfoxide was formed, it persisted in the body for a longer duration than the parent compound. researchgate.net
Identification of Species-Specific Metabolites (e.g., Dicarboxymethyl Sulphide, Methylmercapturic Acid)
The metabolism of S-Carboxymethylcysteine exhibits considerable variation across different species, leading to the formation of unique metabolites. nih.gov
Humans and Rabbits: In both humans and rabbits, a major metabolite identified is S-Carboxymethylcysteine sulphoxide. nih.gov
Rats: Rats primarily form N-acetyl-S-carboxymethylcysteine. nih.gov
Marmosets: In marmosets, methylmercapturic acid is a major metabolite. nih.gov
Monkeys, Rats, and Dogs: Dicarboxymethyl sulphide has been identified as a common metabolite in monkeys, rats, and dogs. uga.edu
Further detailed analysis has also revealed the presence of other metabolites in trace amounts across various species, including methylmercapturic acid sulphoxide, methylcysteine, methylcysteine sulphoxide, and 3-(S-carboxymethylthio)lactic acid. nih.gov One study also reported the identification of a novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), in humans. smolecule.comdrugbank.com
| Species | Major Metabolite(s) |
|---|---|
| Humans | S-Carboxymethylcysteine sulphoxide, Dicarboxymethyl sulphide |
| Rabbits | S-Carboxymethylcysteine sulphoxide |
| Rats | N-acetyl-S-carboxymethylcysteine, Dicarboxymethyl sulphide |
| Marmosets | Methylmercapturic acid |
| Dogs | Dicarboxymethyl sulphide |
| Monkeys | Dicarboxymethyl sulphide |
Genetic Polymorphism in Sulfoxidation Capacity and Inter-individual Variability
A significant factor contributing to the varied clinical response to S-Carboxymethylcysteine is the genetic polymorphism in sulfoxidation capacity. nih.govdrugbank.com This inter-individual variation is substantial, with research showing a nearly 100-fold difference in the amount of sulfoxide metabolites excreted in the urine among healthy volunteers. nih.gov This variability is a reproducible phenomenon and is not related to gender or age. researchgate.net
Pedigree studies and investigations involving twins suggest that this variation is a genetically controlled trait, though it can also be influenced by environmental factors. researchgate.netnih.gov The distribution of sulfoxidation capacity within the population appears to be bimodal, indicating distinct phenotypes of "extensive" and "poor" metabolizers. nih.gov This polymorphism in enzymes like phenylalanine 4-hydroxylase can lead to reduced metabolism in some individuals, resulting in increased exposure to the active parent compound. smolecule.comdrugbank.com
Circadian Rhythms and Diurnal Variation in Metabolism
The metabolism of S-Carboxymethylcysteine is also subject to diurnal variation, meaning it fluctuates according to the time of day. nih.gov Research has shown that sulfoxidation occurs to a lesser extent at night. nih.gov This phenomenon is linked to the body's internal circadian clock, which governs a wide array of physiological processes, including drug metabolism. dntb.gov.uanih.govchronobiologyinmedicine.org
The circadian system, orchestrated by a master clock in the brain's suprachiasmatic nucleus (SCN), regulates the expression of genes involved in detoxification and metabolism in peripheral tissues like the liver and kidneys. nih.govunil.ch This rhythmic expression of metabolic enzymes can lead to time-dependent differences in drug biotransformation. unil.ch An impaired sulfoxidation of S-Carboxymethylcysteine could potentially be due to the utilization of alternative metabolic pathways influenced by these circadian rhythms. informahealthcare.com
Elimination and Excretion Research
Renal Excretion of Unchanged Compound and Metabolites
The primary route of elimination for S-Carboxymethylcysteine and its metabolites is through renal excretion into the urine. nih.govresearchgate.net A significant portion of the administered dose, estimated to be between 30% and 60%, is excreted as the unchanged parent compound. nih.govdrugbank.com
Studies using radiolabeled S-Carboxymethylcysteine have provided detailed insights into its excretion profile. After oral administration of S-carboxymethyl [35S]cysteine, the majority of the radioactivity was recovered in the urine across several species: approximately 100% in humans, 95% in dogs, 88% in rats, and 77% in monkeys over a period of 3 to 4 days. researchgate.net Fecal excretion was minimal. researchgate.netpsu.edu
The excretion of metabolites follows a temporal pattern. The unchanged parent compound is excreted first, followed by metabolites that require a single chemical modification, which are maximally excreted 1-4 hours after administration. researchgate.netpsu.edu Metabolites formed through more extensive metabolic processes appear later, between 4 and 8 hours post-dose. researchgate.netpsu.edu Besides the unchanged compound, other key components excreted in the urine include dicarboxymethyl sulphide and inorganic sulphate. researchgate.net
| Compound | Description |
|---|---|
| S-Carboxymethylcysteine | Parent compound, significant portion excreted unchanged. |
| S-Carboxymethylcysteine sulfoxide | Major metabolite in humans, excreted via the kidneys. |
| Dicarboxymethyl sulphide | A common urinary metabolite across several species. |
| N-acetyl-S-carboxymethylcysteine | Primary metabolite in rats, excreted in urine. |
| Methylmercapturic acid | Major metabolite in marmosets, eliminated through urine. |
| Inorganic sulphate | A degradation product found in urine. |
Preclinical Research Findings
In vitro Studies
S-Carboxymethylcysteine (SCMC) has demonstrated notable free-radical scavenging properties in various in vitro models. nih.gov Unlike other mucolytic agents such as N-acetylcysteine (NAC), which possess a free thiol group, SCMC's antioxidant activity is attributed to its thioether group that can be oxidized by reactive oxygen species (ROS). dovepress.com This structural difference results in a distinct antioxidant mechanism. nih.gov
In cell-free systems, SCMC has been shown to be a potent and selective scavenger of hydroxyl radicals (OH•) and hypochlorous acid (HOCl). nih.gov These are considered among the most damaging free radicals to tissues. nih.gov The scavenging capacity of SCMC is linked to the reactivity of its thioether group. nih.gov Studies have also evaluated the antioxidant activity of S-Carboxymethylcysteine lysine (B10760008) salt monohydrate (SCMC-Lys) in three different oxygen radical-producing systems. Results indicated that SCMC-Lys is an effective in vitro scavenger, in some cases more so than glutathione (B108866) and N-acetylcysteine. semanticscholar.org It was found to reduce DNA damage when exposed to bronchoalveolar lavage fluid from patients with chronic obstructive pulmonary disease (COPD) and quench clastogenic activity in human serum induced by ultrasound. semanticscholar.org
In cellular systems, SCMC has been shown to mitigate the effects of oxidative stress in human alveolar (A549) and bronchial epithelial (BEAS-2B) cells. mdpi.com Furthermore, its primary metabolite, S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO), also exhibits antioxidant activities comparable to the parent compound in protecting model DNA from hydroxyl free radical damage. mdpi.com
Research has explored the effects of S-Carboxymethylcysteine on activated human polymorphonuclear neutrophils, which play a crucial role in inflammatory lung disorders. SCMC has been shown to inhibit the activation of these neutrophils. nih.gov Specifically, preincubation of neutrophils with SCMC was found to impair their chemotactic activity towards N-formyl-methionyl-leucyl-phenylalanine (FMLP) and inhibit FMLP-mediated neutrophil adherence to pulmonary vascular endothelial cells. nih.govencyclopedia.pub
The mechanism behind this inhibition involves the attenuation of signal transduction pathways. SCMC decreased the production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol in neutrophils stimulated with FMLP. nih.govencyclopedia.pub It has been suggested that SCMC achieves this by inhibiting the enzymatic activity of phosphatidylinositol-specific phospholipase C in a concentration-dependent manner. nih.gov These findings indicate that SCMC can directly modulate neutrophil behavior, a key component of airway inflammation. nih.gov
In vitro studies have demonstrated that S-Carboxymethylcysteine exerts anti-inflammatory effects on human alveolar and bronchial epithelial cells. In human alveolar epithelial cells (A549), SCMC has been shown to suppress inflammation stimulated by tumor necrosis factor-alpha (TNF-α). mdpi.com It has also been found to attenuate hydrogen peroxide-induced inflammatory injury in A549 cells. nih.gov
In a human bronchial epithelial cell line (16-HBE), SCMC counteracts some of the pro-inflammatory effects mediated by cigarette smoke extract (CSE). encyclopedia.pub Specifically, it has been shown to reduce the expression of Toll-like receptor 4 (TLR4) and the binding of lipopolysaccharide (LPS). encyclopedia.pub Furthermore, in CSE-stimulated bronchial epithelial cells, SCMC plays a role in reducing IL-8 mRNA and IL-8 release following stimulation with IL-1, thereby decreasing neutrophil chemotactic activity. encyclopedia.pub SCMC and its metabolite, CMCO, were also able to mitigate the effects of pro-inflammatory stimuli in both A549 and BEAS-2B bronchial epithelial cells. mdpi.com
Additionally, SCMC has been reported to inhibit the attachment of pathogenic bacteria to human pharyngeal epithelial cells, suggesting a role in preventing respiratory tract infections. nih.govdovepress.com A significant reduction in the adherence of Moraxella catarrhalis and Streptococcus pneumoniae has been observed in treated cells. nih.govmdpi.com
S-Carboxymethylcysteine is recognized for its mucoregulatory properties, which have been investigated through its effects on the viscosity and elasticity of sputum. Several studies have demonstrated a reduction in measured sputum viscosity as early as four days after the initiation of treatment. nih.gov The compound is thought to act by regulating the composition of mucous glycoproteins, specifically the fucose and sialic acid content, rather than by directly breaking down the structure of secreted mucus like true mucolytic agents. mdpi.com
One study evaluated the rheological profile of bronchial secretions from patients with chronic bronchitis and found that the improvement in mucus characteristics after treatment with S-carboxymethylcysteine-lysine was primarily due to a decrease in viscosity rather than a decrease in elasticity. nih.gov This fluidification of sputum is associated with an improved ability to cough up bronchial secretions. nih.gov
| Parameter | Observed Effect | Primary Mechanism | Reference |
|---|---|---|---|
| Viscosity | Decreased | Regulation of mucous glycoprotein (B1211001) composition | nih.govnih.govnih.gov |
| Elasticity | Less affected than viscosity | - | nih.gov |
In vivo Animal Model Studies
Sulfur Dioxide-Induced Airway Inflammation
Animal models have demonstrated the anti-inflammatory action of S-Carboxymethylcysteine in induced pulmonary inflammation. nih.gov In rats with sulfur dioxide (SO2)-induced airway inflammation, administration of SCMC attenuates the secretion of abnormal mucous glycoproteins. nih.govresearchgate.net It also reduces the presence of inflammatory cells, free radical activity, and elastase activity in the bronchoalveolar lavage (BAL) fluid. nih.govresearchgate.net
A study on SO2-exposed rats showed that SCMC inhibited or improved all tested SO2-induced changes. researchgate.net It reduced fucose, sialic acid, and protein content, as well as inflammatory cell markers in the BALF. researchgate.netnih.gov Furthermore, it suppressed the development of ciliary lesions on the tracheal and bronchial mucosa. researchgate.netnih.gov These findings suggest that SCMC can prevent the development of inflammation-related respiratory disease in this model, potentially through the normalization of cAMP levels in tracheal and alveolar tissues alongside its mucoregulant and anti-inflammatory effects. nih.gov
| Parameter Measured in BALF | Effect of SCMC | Reference |
|---|---|---|
| Abnormal Mucous Glycoproteins | Attenuated secretion | nih.govresearchgate.net |
| Inflammatory Cells | Reduced | nih.govresearchgate.net |
| Free Radical Activity | Reduced | nih.govresearchgate.net |
| Elastase Activity | Reduced | nih.govresearchgate.net |
| Fucose, Sialic Acid, and Protein Content | Reduced | researchgate.netnih.gov |
Allergen-Induced Airway Inflammation
In a mouse model of allergic airway inflammation using ovalbumin (OVA) sensitization and challenge, S-Carboxymethylcysteine has been shown to be effective in reducing airway hyperresponsiveness (AHR) and airway inflammation. ersnet.org The administration of SCMC normalized AHR and was accompanied by a reduction in neutrophils or eosinophils in the airways during two distinct phases of the response to a secondary allergen challenge. ersnet.org
SCMC treatment also modulated cytokine levels in the BAL fluid, leading to increased levels of interferon-γ, interleukin (IL)-12, and IL-10, and decreased levels of IL-5 and IL-13. ersnet.org Furthermore, it reduced goblet cell hyperplasia. ersnet.org These findings indicate that SCMC has the potential to modulate the immune and inflammatory responses in asthmatics who are repeatedly exposed to allergens. ersnet.org In asthmatic mice, SCMC intervention also improved collagen fiber deposition in airway tissues and inhibited the expression of transforming growth factor-beta 1 (TGF-β1). nih.gove-century.us
Studies on Airway Hyperresponsiveness and Goblet Cell Hyperplasia
S-Carboxymethylcysteine (carbocisteine) has been investigated in multiple preclinical models for its effects on airway hyperresponsiveness (AHR) and goblet cell hyperplasia, key features of chronic respiratory diseases. In a murine model of allergic asthma, S-Carboxymethylcysteine administered prior to a secondary allergen challenge demonstrated efficacy in reducing AHR. ersnet.org This effect was observed at two distinct phases of the allergic response: the early phase at 6 hours, characterized by neutrophilic inflammation, and the late phase at 72 hours, marked by eosinophilic inflammation. ersnet.org The reduction in AHR appeared to be dose-dependent. ersnet.org
A significant finding in these studies was the reduction of goblet cell hyperplasia. ersnet.org At 72 hours post-allergen challenge, when goblet cell hyperplasia and mucus hyperproduction were markedly increased, treatment with S-Carboxymethylcysteine effectively diminished this response, which may have contributed to the normalization of airway function. ersnet.org This was associated with a modulation of cytokine levels in the bronchoalveolar lavage (BAL) fluid, including a decrease in interleukin-13 (IL-13), a cytokine known to be involved in goblet cell hyperplasia. ersnet.org
In models utilizing sulfur dioxide (SO2) to induce airway injury in rats, carbocisteine (B549337) was shown to counteract the increase in mucus cell numbers. mdpi.com It also inhibited or improved all tested SO2-induced changes, including suppressing the development of ciliary lesions on the tracheal and bronchial mucosa. researchgate.netnih.gov Furthermore, in a chronic obstructive pulmonary disease (COPD) mouse model, carbocisteine administration significantly restored the balance of mucins by regulating the MUC5B/MUC5AC ratio. mdpi.comnih.gov It also attenuated airway inflammation by reducing the infiltration of inflammatory cells, particularly neutrophils, in the peribronchial and alveolar regions. nih.gov
Table 1: Effects of S-Carboxymethylcysteine on Airway Inflammation and Mucus Production in Animal Models
| Model | Species | Key Findings | Reference |
|---|---|---|---|
| Allergic Airway Inflammation (Ovalbumin-sensitized and challenged) | Mouse (BALB/c) | Reduced airway hyperresponsiveness (AHR) at 6h and 72h; Reduced goblet cell hyperplasia at 72h; Decreased neutrophils (6h) and eosinophils (72h) in BAL fluid. | ersnet.org |
| Sulfur Dioxide (SO₂) Exposure | Rat (Wistar) | Inhibited increases in inflammatory cells and mucus cell numbers; Suppressed development of ciliary lesions; Reduced fucose and sialic acid content in BALF. | mdpi.comresearchgate.netnih.gov |
| COPD Model (Lipopolysaccharide and Cigarette Smoke) | Mouse (C57B6J) | Attenuated inflammatory cell infiltration; Restored MUC5B/MUC5AC ratio; Improved lung function (airway resistance and dynamic compliance). | mdpi.comnih.gov |
Research in Neurodegenerative Disease Models (e.g., Parkinson's Disease In Vitro Models)
The potential neuroprotective effects of S-Carboxymethylcysteine have been explored in in vitro models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons and significant oxidative stress. nih.govnih.gov In these studies, S-Carboxymethylcysteine was evaluated for its ability to protect against oxidative stress and mitochondrial dysfunction, which are crucial factors in the degeneration of these neurons. nih.govnih.gov
Using a cellular model that mimics Parkinson's disease, researchers have demonstrated that S-Carboxymethylcysteine can act as a free radical scavenger. nih.gov The active antioxidant species is believed to be the sulfide (B99878) metabolite, whereas the sulphoxide metabolites are considered inactive. nih.govnih.gov Interestingly, the metabolic conversion to inactive sulphoxides can vary among individuals due to genetic polymorphisms, and it has been noted that a significant percentage of Parkinson's disease patients (38–39%) are poor sulphoxidizers, potentially exposing them to higher levels of the active sulfide metabolite for longer periods. nih.govnih.gov
In an in vitro model using differentiated SH-SY5Y cells (a human neuroblastoma cell line) treated with the neurotoxin 6-hydroxydopamine (6-OHDA) to induce a Parkinson's-like state, S-Carboxymethylcysteine demonstrated protective effects against oxidative injury. nih.gov The findings from these cellular studies suggest that S-Carboxymethylcysteine may help protect neurons from oxidative imbalance and mitochondrial impairment, thereby potentially preventing the progression of neurodegenerative processes. nih.govnih.govresearchgate.net
Table 2: Effects of S-Carboxymethylcysteine in a Parkinson's Disease In Vitro Model
| Cellular Model | Inducing Agent | Key Protective Effects Observed | Reference |
|---|---|---|---|
| Differentiated SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Protection against oxidative stress injury; Protection against mitochondrial impairment. | nih.gov |
Bioavailability and Comparative Pharmacokinetic Studies across Species
The bioavailability and biotransformation of S-Carboxymethylcysteine have been studied across several species, revealing significant variations in its metabolic pathways. Following oral administration, the compound is generally well absorbed. jarcet.com Comparative studies in rats, dogs, monkeys, and humans have shown differences in excretion routes and metabolite profiles. nih.gov
In a study using S-carboxymethyl [35S]cysteine, the majority of the radioactivity was excreted in the urine across all species tested, with percentages of 88% in the rat, 95% in the dog, 77% in the monkey, and 100% in man over a 3- to 4-day period. nih.gov Fecal excretion was comparatively low. nih.gov
The metabolic fate of S-Carboxymethylcysteine is complex and species-dependent. nih.gov The principal drug-related components excreted include the unchanged parent compound, dicarboxymethyl sulphide, and inorganic sulphate. nih.gov Humans, rats, and dogs excrete primarily unchanged S-Carboxymethylcysteine and dicarboxymethyl sulphide. nih.gov In contrast, monkeys excrete largely inorganic sulphate with only a trace amount of the unchanged drug. nih.gov Further studies have identified other metabolites across species; for instance, rabbits and humans produce S-carboxymethylcysteine sulphoxide, while rats form N-acetyl-S-carboxymethylcysteine. nih.gov
Table 3: Comparative Excretion and Metabolism of S-Carboxymethylcysteine Across Species
| Species | Urinary Excretion (% of oral dose) | Major Metabolites Identified in Urine | Reference |
|---|---|---|---|
| Human | ~100% | Unchanged S-Carboxymethylcysteine, Dicarboxymethyl sulphide, S-carboxymethylcysteine sulphoxide | nih.govnih.gov |
| Monkey (Rhesus, African green) | ~77% | Inorganic sulphate, Dicarboxymethyl sulphide | nih.gov |
| Dog | ~95% | Dicarboxymethyl sulphide, Unchanged S-Carboxymethylcysteine | nih.gov |
| Rat | ~88% | Dicarboxymethyl sulphide, Unchanged S-Carboxymethylcysteine, N-acetyl-S-carboxymethylcysteine | nih.govnih.gov |
| Rabbit | N/A | S-carboxymethylcysteine sulphoxide | nih.gov |
| Marmoset | N/A | Methylmercapturic acid | nih.gov |
Clinical Research Insights and Outcomes
Research in Chronic Obstructive Pulmonary Disease (COPD)
Clinical investigations into the utility of S-Carboxymethylcysteine for COPD have centered on its potential to mitigate exacerbations, enhance quality of life, alleviate respiratory symptoms, and its effects on pulmonary function.
Impact on Exacerbation Frequency and Severity
A significant body of evidence from clinical trials suggests that long-term use of S-Carboxymethylcysteine can lead to a noteworthy reduction in the frequency of COPD exacerbations. A meta-analysis of four studies, encompassing 1,357 patients, demonstrated that treatment with S-Carboxymethylcysteine was associated with a decrease in the total number of exacerbations by an average of 0.43 per patient per year. nih.govresearchgate.netnih.gov Furthermore, the treatment also reduced the number of patients who experienced at least one exacerbation. researchgate.netnih.gov
One of the largest and most frequently cited trials, the PEACE (Pulmonary Effects of Carbocisteine (B549337) in Exacerbations of COPD) study, which enrolled over 700 COPD patients, found that the annual exacerbation rate was 1.01 per patient in the S-Carboxymethylcysteine group compared to 1.35 per patient in the placebo group. nih.gov This represents a 24% reduction in acute exacerbations for patients receiving S-Carboxymethylcysteine over a one-year period. nih.gov The preventive effects were particularly noted in patients who had frequent exacerbations and were treated for six months or longer. nih.gov
| Study/Analysis | Number of Patients | Key Finding | Metric |
|---|---|---|---|
| Meta-analysis (4 studies) | 1,357 | Reduction in exacerbation rate | -0.43 exacerbations per patient/year |
| PEACE Study | 709 | Annual exacerbation rate | 1.01 (S-Carboxymethylcysteine) vs. 1.35 (Placebo) |
| PEACE Study | 709 | Risk ratio of exacerbation | 0.75 |
Effects on Health-Related Quality of Life Parameters
Improvements in health-related quality of life are a crucial therapeutic goal in the management of COPD. Clinical studies have indicated that S-Carboxymethylcysteine can lead to enhancements in this area. A meta-analysis showed a significant improvement in the quality of life of patients with COPD, as measured by the St. George's Respiratory Questionnaire (SGRQ). researchgate.netnih.gov The observed improvement in the SGRQ score was -6.29, which is considered clinically significant as it exceeds the minimal clinically important difference of 4 units. nih.gov The PEACE study also documented clinically relevant improvements in the SGRQ total score and symptom score.
Influence on Respiratory Symptoms (e.g., Cough, Dyspnea)
Clinical evidence points to a positive impact of S-Carboxymethylcysteine on the respiratory symptoms of COPD. While results for some parameters have been varied in smaller, older studies, the effect on more subjective measures such as the resolution of cough and dyspnea, as well as increased sputum clearance, has been more consistently positive. nih.gov One study reported that at the end of the research period, there were significantly lower mean scores for cough, phlegm, and sleep disturbances in the group receiving S-Carboxymethylcysteine.
Lung Function Parameters in Clinical Trials
Despite its benefits in reducing exacerbations and improving quality of life, clinical trials have generally not demonstrated a significant improvement in lung function parameters with S-Carboxymethylcysteine treatment. Multiple studies, including a meta-analysis, have found no significant difference in forced expiratory volume in 1 second (FEV1) or forced vital capacity (FVC) between patients receiving S-Carboxymethylcysteine and those receiving a placebo. nih.govresearchgate.netnih.gov The BODE index, a multidimensional measure that includes body mass index, airflow obstruction, dyspnea, and exercise capacity, also did not show significant improvement. nih.gov
Research in Asthma and Other Respiratory Conditions
The therapeutic potential of S-Carboxymethylcysteine has also been explored in other respiratory conditions, most notably in chronic nasal diseases.
Efficacy in Chronic Nasal Diseases (e.g., Chronic Sinusitis, Otitis Media with Effusion)
Chronic Sinusitis:
Research suggests that S-Carboxymethylcysteine can be an effective component of treatment for chronic sinusitis. In a large-scale randomized study, long-term combination therapy with S-Carboxymethylcysteine and the antibiotic clarithromycin (B1669154) was found to be significantly more effective than clarithromycin alone. nih.gov At 12 weeks of treatment, the effectiveness rate was 64.2% in the combination group compared to 45.6% in the monotherapy group. nih.gov Furthermore, the combination therapy led to significant improvements in objective findings, including the characteristics of nasal discharge and post-nasal discharge. nih.gov Another double-blind trial comparing S-Carboxymethylcysteine to L-cysteine ethylester hydrochloride found that the S-Carboxymethylcysteine group showed a significantly superior improvement ratio in subjective symptoms such as rhinorrhea, postnasal drip, and nasal obstruction.
| Study Design | Comparison | Key Finding | Metric |
|---|---|---|---|
| Combination Therapy Trial | SCMC + Clarithromycin vs. Clarithromycin alone | Overall Effectiveness Rate (12 weeks) | 64.2% vs. 45.6% |
| Combination Therapy Trial | SCMC + Clarithromycin vs. Clarithromycin alone | Improvement in Nasal Discharge | Statistically Significant (p=0.008) |
| Combination Therapy Trial | SCMC + Clarithromycin vs. Clarithromycin alone | Improvement in Post-Nasal Discharge | Statistically Significant (p=0.002) |
| Double-Blind Comparative Trial | SCMC vs. L-cysteine ethylester hydrochloride | Improvement in Subjective Symptoms (rhinorrhea, postnasal drip, nasal obstruction) | Significantly Superior Improvement Ratio |
Otitis Media with Effusion (OME):
A quantitative systematic review of seven trials involving 283 children found that successful outcomes were achieved in 35% of children treated with S-Carboxymethylcysteine, compared to 17% in the placebo group. This review concluded that for every five or six children treated with S-Carboxymethylcysteine for one to three months, one would be spared a grommet insertion operation.
| Study/Analysis | Outcome Measure | Result | Metric |
|---|---|---|---|
| Meta-analysis | Overall Clinical Improvement (avoiding surgery) | 2.31 times more likely with SCMC | Odds Ratio: 2.31 |
| Meta-analysis | Normalization of Tympanogram | 2.25 times more likely with SCMC | Odds Ratio: 2.25 |
| Systematic Review (7 trials) | Successful Outcome Rate | 35% (SCMC) vs. 17% (Placebo) | Percentage of Patients |
Studies on Cough Sensitivity and Mucociliary Clearance in Asthmatic Patients
Clinical research has shed light on the effects of S-Carboxymethylcysteine on specific respiratory parameters in patients with bronchial asthma. A notable area of investigation has been its impact on cough sensitivity, a common and often distressing symptom of asthma.
A significant double-blind, placebo-controlled, cross-over trial investigated the effect of S-Carboxymethylcysteine on cough reflex to capsaicin (B1668287) in asthmatic patients. The study demonstrated that administration of S-Carboxymethylcysteine significantly attenuated cough sensitivity in these patients, an effect not observed with the mucoregulatory drug ambroxol (B1667023) hydrochloride or a placebo. nih.govnih.gov Researchers in this study proposed that the mechanism behind this antitussive effect could be the restoration of depressed neutral endopeptidase (NEP) activity in the airways. nih.govnih.gov This was the first clinical trial to demonstrate the efficacy of S-Carboxymethylcysteine on cough sensitivity in individuals with asthma, suggesting it could be a therapeutic option, particularly for cough variant asthma. nih.gov
Regarding mucociliary clearance, evidence suggests that S-Carboxymethylcysteine can improve this crucial defense mechanism. nih.gov Animal studies have shown that the compound can ameliorate impairments in mucociliary clearance induced by human neutrophil elastase. nih.gov Other research indicates that S-Carboxymethylcysteine may enhance mucociliary transport, which is often compromised in chronic inflammatory airway diseases. nih.gov
The following table summarizes the key findings from a clinical study on cough sensitivity in asthmatic patients.
Table 1: Clinical Trial on S-Carboxymethylcysteine and Cough Sensitivity in Asthma
| Parameter Studied | Methodology | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Cough Sensitivity | Double-blind, placebo-controlled, cross-over trial using capsaicin inhalation to induce cough in asthmatic patients. | S-Carboxymethylcysteine significantly decreased cough sensitivity compared to placebo and ambroxol hydrochloride. nih.govnih.gov | Attenuation of cough sensitivity may be related to the restoration of depressed neutral endopeptidase (NEP) activity in the airway. nih.gov |
Investigations in Emerging Therapeutic Areas
Beyond its established role in respiratory disorders, S-Carboxymethylcysteine is being investigated for its therapeutic potential in other areas, largely driven by its antioxidant and anti-inflammatory properties.
Neuroprotection in Oxidative Stress-Induced Neurodegenerative Models
Emerging preclinical research suggests a potential neuroprotective role for S-Carboxymethylcysteine. Oxidative stress and mitochondrial dysfunction are known to be crucial factors in the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease. nih.govnih.gov An in vitro study evaluated the effects of S-Carboxymethylcysteine in a Parkinson's disease model, focusing on its ability to protect against oxidative stress-induced injury. nih.govnih.gov The findings from this research indicated that S-Carboxymethylcysteine could protect neurons from oxidative imbalance and mitochondrial impairment. nih.govnih.gov This suggests that the compound's free-radical scavenging properties may be beneficial in mitigating the neurodegenerative processes associated with significant oxidative stress. nih.govnih.gov
Potential Supportive Role in Viral Respiratory Infections (e.g., SARS-CoV-2)
The antioxidant, anti-inflammatory, and mucoactive properties of S-Carboxymethylcysteine have prompted investigations into its potential supportive role in managing viral respiratory infections. Research has shown that the compound can exhibit anti-viral effects against common respiratory viruses such as human rhinovirus, respiratory syncytial virus (RSV), and the influenza virus. nih.govresearchgate.netscirp.org For instance, it has been demonstrated to reduce the entry of rhinovirus RNA into cells by decreasing levels of intercellular adhesion molecule-1 (ICAM-1), a receptor used by the virus. nih.gov
In the context of the SARS-CoV-2 virus, it is hypothesized that S-Carboxymethylcysteine could offer supportive care. nih.gov Its ability to improve mucociliary clearance is considered a key mechanism, as this action may help contain viral spread towards the lower airway by enhancing the removal of virus-laden mucus from the upper respiratory tract, the initial site of infection. nih.govresearchgate.netscirp.org By modulating mucus properties and ciliary function, S-Carboxymethylcysteine may help prevent viral progression and limit the risk of secondary bacterial infections. scirp.orgscirp.org
Modulatory Effects in Cancer Cachexia Research
Preliminary studies suggest that S-Carboxymethylcysteine may have a modulatory effect on some symptoms associated with cancer cachexia. nih.gov This severe wasting syndrome is characterized by systemic inflammation and oxidative stress. The therapeutic potential of S-Carboxymethylcysteine in this context is linked to its known antioxidant and anti-inflammatory properties, which are considered more significant than its mucolytic activity for this application. nih.gov Human studies have indicated that carbocisteine was effective in counteracting certain symptoms linked to cancer cachexia, highlighting a novel area for its potential clinical use. nih.gov
Heterogeneity of Clinical Response and Influencing Factors
The clinical response to S-Carboxymethylcysteine can be inconsistent among individuals. nih.gov This variability is thought to be linked to inter-individual differences in its metabolism, specifically due to a genetic polymorphism in sulfoxidation capacity. nih.govresearchgate.net
The metabolic processing of S-Carboxymethylcysteine is complex and includes pathways such as acetylation, decarboxylation, and sulfoxidation, which result in inactive derivatives. researchgate.net Hepatic cytosolic sulfoxidation, in particular, produces metabolites that lack the free-radical scavenging properties of the parent sulfide (B99878) compound. nih.govresearchgate.net Individuals who are less efficient at metabolizing the compound via sulfoxidation (poor sulfoxidizers) may have prolonged exposure to the active form of the drug. nih.govnih.gov This increased exposure to the active sulfide could lead to a more pronounced clinical effect. nih.gov Conversely, efficient sulfur oxidizers will generate inactive oxygenated metabolites more rapidly, potentially diminishing the therapeutic benefit. nih.gov This metabolic variability has been proposed as a primary reason for the heterogeneous results observed in clinical studies and patient outcomes. nih.govnih.gov
Molecular and Cellular Pathways Research
Oxidative Stress Signaling Pathways
S-Carboxymethylcysteine (also known as Carbocisteine) demonstrates significant engagement with oxidative stress signaling pathways, primarily through its antioxidant properties. Research indicates that its therapeutic effects are, in part, attributable to its ability to counteract cellular damage induced by reactive oxygen species (ROS). nih.govyoutube.com The compound's thioether group is believed to be the active component responsible for its free-radical scavenging capabilities. youtube.comnih.gov
One of the key pathways modulated by S-Carboxymethylcysteine is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. illinois.edunih.govphysoc.org In response to oxidative stress, S-Carboxymethylcysteine has been shown to promote the activation of the Nrf2 signaling cascade. nih.gov This activation leads to the upregulation of downstream antioxidant enzymes, thereby enhancing the cell's capacity to neutralize harmful free radicals. nih.gov
Studies have demonstrated that S-Carboxymethylcysteine can restore the levels of key antioxidant enzymes. For instance, in models of oxidative stress, treatment with S-Carboxymethylcysteine has been associated with increased activity of superoxide (B77818) dismutase (SOD) and modulation of other critical components of the cellular antioxidant defense system, such as glutathione (B108866) peroxidases and glutathione reductase. nih.govnih.gov
Furthermore, S-Carboxymethylcysteine has been observed to influence the SIRT1/pFOXO3a/MsrB2 pathway. nih.gov This pathway is crucial for mitochondrial health and protection against oxidative damage. By activating this cascade, S-Carboxymethylcysteine helps to reduce mitochondrial ROS levels and repair oxidized proteins, further highlighting its role in mitigating oxidative stress at a subcellular level. nih.gov
Inflammatory Signaling Cascades (e.g., NF-κB pathway, NLRP3 inflammasome)
S-Carboxymethylcysteine exerts notable anti-inflammatory effects by modulating key inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov
In human alveolar epithelial cells stimulated with tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, S-Carboxymethylcysteine has been shown to dose-dependently suppress the inflammatory response. nih.gov This suppression is achieved by inhibiting the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov By preventing the activation of NF-κB, S-Carboxymethylcysteine effectively downregulates the expression and release of inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov
In addition to its effects on the NF-κB pathway, S-Carboxymethylcysteine has also been found to attenuate the Extracellular signal-regulated kinase 1/2 (ERK1/2) MAPK signaling pathway, another critical cascade involved in inflammation. nih.gov The compound's ability to interfere with these signaling pathways underscores its broad anti-inflammatory properties. nih.govcff.org
While direct evidence on the effect of S-Carboxymethylcysteine on the NLRP3 inflammasome is less documented, its ability to suppress upstream inflammatory signals like NF-κB and reduce oxidative stress, a known trigger for NLRP3 activation, suggests a potential indirect modulatory role.
Mucin Synthesis and Secretion Regulation Pathways
A primary and well-documented function of S-Carboxymethylcysteine is its role as a mucoregulatory agent. cff.orgnih.gov It influences the synthesis and secretion of mucins, the primary protein components of mucus, thereby affecting its viscoelastic properties.
S-Carboxymethylcysteine has been shown to modulate the expression of key mucin genes, particularly MUC5AC and MUC5B, which are the major gel-forming mucins in the airways. nih.govmdpi.commdpi.com In inflammatory conditions, the expression of these mucins is often upregulated, leading to mucus hypersecretion. S-Carboxymethylcysteine treatment has been demonstrated to decrease the expression of MUC5AC protein in the airway epithelium. nih.gov Studies in animal models of chronic obstructive pulmonary disease (COPD) have shown that high doses of carbocisteine (B549337) can significantly decrease the overproduction of both Muc5b and Muc5ac. mdpi.com
The mechanism of action involves the regulation of the biochemical composition of mucus. S-Carboxymethylcysteine is believed to restore the balance between sialomucins and fucomucins by stimulating sialyl transferase activity. cff.org This alteration in the glycoprotein (B1211001) composition of mucus leads to a reduction in its viscosity, facilitating easier clearance from the respiratory tract. cff.org
Furthermore, S-Carboxymethylcysteine can counteract the effects of inflammatory mediators on mucin production. For example, it has been shown to reduce human neutrophil elastase (HNE)-induced MUC5AC mRNA expression and protein secretion. This effect is partly attributed to the reduction of ROS, which are known to stimulate mucus secretion.
Ion Channel Regulation in Airway Epithelium
S-Carboxymethylcysteine has been found to influence ion transport in the airway epithelium, which is a critical process for maintaining the hydration of the airway surface liquid and facilitating mucociliary clearance. The primary target in this context appears to be the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.gov
Research has shown that a lysine (B10760008) salt of S-Carboxymethylcysteine can open a chloride (Cl-) channel in the trachea, which is identical to the CFTR channel. nih.gov This activation of the CFTR channel aids in fluid secretion into the airways. nih.gov Studies using patch-clamp techniques on human respiratory epithelial cells have confirmed that S-Carboxymethylcysteine stimulates the activity and density of this cAMP-dependent Cl- channel. nih.gov Interestingly, the activation by S-Carboxymethylcysteine appears to be indirect, as its direct application to a membrane patch has limited to no effect. nih.gov
The proper functioning of the CFTR channel is essential for maintaining the balance of salt and water on the lung surface. By promoting chloride ion transport out of the epithelial cells, S-Carboxymethylcysteine helps to hydrate (B1144303) the mucus layer, making it less viscous and easier to clear. nih.gov This mechanism is particularly relevant in conditions characterized by dehydrated and thick mucus.
Host-Pathogen Interaction Pathways
S-Carboxymethylcysteine can modulate the initial steps of respiratory infections by interfering with the adhesion of pathogens to host epithelial cells. This action is a crucial aspect of its therapeutic benefit in respiratory diseases, as bacterial attachment is a prerequisite for colonization and subsequent infection.
Studies have demonstrated that S-Carboxymethylcysteine can significantly reduce the attachment of various respiratory pathogens, including Streptococcus pneumoniae, to human pharyngeal epithelial cells in vitro. The compound appears to act on both the epithelial cells and the bacteria to inhibit this interaction. It has also been shown to promote the detachment of bacteria that have already adhered to the epithelial cells.
One of the proposed mechanisms for this anti-adhesive effect is the modulation of host cell receptors that bacteria utilize for attachment. For example, S-Carboxymethylcysteine has been shown to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is a receptor for rhinoviruses, a common cause of exacerbations in chronic respiratory diseases. By downregulating these receptors, S-Carboxymethylcysteine can inhibit viral and bacterial entry and infection.
Mitochondrial Function and Bioenergetic Pathways
Emerging research highlights the protective role of S-Carboxymethylcysteine on mitochondrial function and cellular bioenergetics, particularly in the context of oxidative stress-induced damage. nih.gov Mitochondria are central to cellular energy production and are also a primary source of endogenous ROS. nih.gov
In in vitro models of neurodegenerative disease, S-Carboxymethylcysteine has been shown to counteract mitochondrial impairment. nih.gov This includes preserving mitochondrial membrane potential and reducing the production of mitochondrial ROS. nih.gov The compound's ability to activate the SIRT1/pFOXO3a/MsrB2 pathway is directly linked to its protective effects on mitochondria. nih.gov
Furthermore, bioenergetic profiling has revealed that S-Carboxymethylcysteine can help maintain cellular energy metabolism in the face of toxic insults. nih.gov By preserving mitochondrial function, it supports the continued production of ATP, which is vital for neuronal survival and function. nih.gov These findings suggest that the therapeutic benefits of S-Carboxymethylcysteine may extend to conditions where mitochondrial dysfunction and oxidative stress are key pathological features. nih.gov
Genomic and Proteomic Studies on Gene Expression and Protein Modulation
Genomic and proteomic analyses have begun to provide a broader understanding of the molecular pathways modulated by S-Carboxymethylcysteine. These studies reveal that the compound can influence the expression of a wide range of genes and proteins involved in key cellular processes.
In an in vitro model of Parkinson's disease, RNA sequencing (RNAseq) analysis demonstrated that S-Carboxymethylcysteine could recover pathways related to autophagy and mitochondrial functionality that were disrupted by a neurotoxin. nih.gov The functional analysis of differentially expressed genes identified a significant number of transcripts involved in mitochondrial function, oxidative stress, apoptosis, and neurogenesis that were modulated by S-Carboxymethylcysteine treatment.
Proteomic studies, often employing techniques like Western blotting, have corroborated these findings at the protein level. For instance, these studies have confirmed that S-Carboxymethylcysteine can restore the levels of key proteins in the Nrf2 and SIRT1/pFOXO3a/MsrB2 antioxidant pathways. nih.gov Additionally, proteomic approaches have been used to show its inhibitory effect on the phosphorylation of key signaling proteins in the NF-κB and ERK1/2 inflammatory pathways. nih.gov
These global analyses of gene and protein expression provide a more comprehensive picture of the cellular response to S-Carboxymethylcysteine, confirming its pleiotropic effects on pathways related to oxidative stress, inflammation, and cellular homeostasis.
Interactive Data Table: Summary of S-Carboxymethylcysteine's Molecular and Cellular Effects
| Pathway Category | Specific Pathway/Target | Observed Effect of S-Carboxymethylcysteine |
| Oxidative Stress | Nrf2 Signaling | Activation |
| Antioxidant Enzymes (e.g., SOD) | Increased activity/expression | |
| SIRT1/pFOXO3a/MsrB2 | Activation | |
| Inflammation | NF-κB Signaling | Inhibition of p65 phosphorylation and nuclear translocation |
| ERK1/2 MAPK Signaling | Attenuation | |
| Pro-inflammatory Cytokines (IL-6, IL-8) | Decreased expression and release | |
| Mucin Regulation | MUC5AC Expression | Decreased |
| MUC5B Expression | Decreased | |
| Sialyl Transferase Activity | Stimulation | |
| Ion Channel Regulation | CFTR Chloride Channel | Activation (indirect) |
| Host-Pathogen Interaction | Bacterial Adhesion (S. pneumoniae) | Inhibition |
| ICAM-1 Expression | Decreased | |
| Mitochondrial Function | Mitochondrial ROS | Decreased |
| Mitochondrial Membrane Potential | Preservation | |
| Gene/Protein Expression | Autophagy-related Genes | Modulation/Recovery |
| Apoptosis-related Genes | Modulation |
Structure Activity Relationship Sar Studies
Analysis of Structural Motifs Correlating with Biological Activity
The biological activity of S-Carboxymethylcysteine (SCMC) is intrinsically linked to specific structural features of the molecule. A key motif is the thioether group (-S-), which is central to its antioxidant and mucoregulatory effects. Unlike compounds such as N-acetylcysteine that possess a free sulfhydryl (thiol) group, SCMC's thioether moiety is responsible for its ability to scavenge reactive oxygen species (ROS). nih.govresearchgate.net The interaction with harmful oxidants like hypochlorous acid (HOCl) and hydroxyl radicals (OH·) leads to the oxidation of the thioether group, forming the corresponding sulfoxide (B87167) metabolite. nih.govresearchgate.net This scavenging capacity is believed to contribute significantly to its therapeutic effects. researchgate.netmdpi.com
Comparison of S-Carboxymethylcysteine and its Sulfoxide Metabolites in Activity
In humans, S-Carboxymethylcysteine is primarily metabolized through sulfoxidation to S-Carboxymethyl-L-cysteine sulfoxide (CMCO). mdpi.comresearchgate.net This metabolic conversion is a critical factor in the pharmacodynamics of the drug. A significant body of research indicates that the parent sulfide (B99878) compound, SCMC, is the therapeutically active form, while the sulfoxide metabolites are considered to be inactive or possess significantly reduced activity. mdpi.comnih.gov The antioxidant action of SCMC is directly tied to the oxidation of its thioether group; once this group is oxidized to a sulfoxide, its capacity as a reducing agent and radical scavenger is diminished. nih.govnih.gov
However, studies have also shown that CMCO is not entirely inert and may retain some of the biological properties of the parent compound. Research has demonstrated that both SCMC and its sulfoxide metabolite, CMCO, can protect DNA from copper-mediated oxidative damage in vitro. mdpi.com While the potential reducing capacity of the sulfur atom in CMCO is halved compared to SCMC, it still demonstrates antioxidant effects. mdpi.com Furthermore, in studies using human alveolar and bronchial epithelial cells, CMCO was found to be comparable to SCMC in its ability to mitigate the effects of oxidative stress and pro-inflammatory stimuli. mdpi.comresearchgate.net Despite these findings, the general consensus leans towards the sulfide form being the primary active species responsible for the drug's clinical efficacy. mdpi.comnih.gov
| Feature | S-Carboxymethylcysteine (SCMC) | S-Carboxymethylcysteine Sulfoxide (CMCO) |
| Primary Active Form | Considered the therapeutically active species mdpi.comnih.gov | Generally considered inactive or less active metabolite mdpi.comnih.gov |
| Antioxidant Mechanism | Thioether group scavenges ROS, becoming oxidized to sulfoxide nih.govresearchgate.net | Reduced capacity, but retains some ability to protect against oxidative stress mdpi.com |
| In Vitro DNA Protection | Protects DNA from copper-mediated hydroxyl radical damage mdpi.com | Also protects DNA from copper-mediated hydroxyl radical damage mdpi.com |
| Cellular Activity | Mitigates oxidative stress in lung epithelial cells | Comparable ability to mitigate oxidative stress in lung epithelial cells mdpi.comresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms used in chemistry and drug development to predict the biological activity or properties of chemical compounds based on their molecular structure. protoqsar.com These models are founded on the principle that the structure of a molecule is directly related to its activity. protoqsar.com The process involves transforming the chemical structure into numerical values known as descriptors, which quantify various characteristics of the molecule. Statistical methods are then applied to create a model that correlates these descriptors with the observed biological activity. protoqsar.com
While specific, detailed QSAR studies focused exclusively on S-Carboxymethylcysteine are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its function. Descriptors relevant to SCMC would likely include:
Topological descriptors: Quantifying molecular size, shape, and branching.
Electronic descriptors: Such as partial charges on atoms, reflecting the molecule's ability to engage in electrostatic interactions. The zwitterionic nature of SCMC would be a key factor here. mdpi.com
Quantum chemical descriptors: Related to the reactivity of the thioether sulfur atom, which is crucial for its antioxidant activity.
A QSAR model for SCMC and its analogs could help identify the most critical structural features for its mucolytic and antioxidant effects, potentially guiding the design of new derivatives with enhanced activity. nih.gov
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of drugs, as interactions with chiral biological targets like enzymes and receptors are often stereospecific. nih.gov S-Carboxymethylcysteine is derived from the L-enantiomer of cysteine.
| Stereoisomer | Biological Activity Highlight | Reference |
| S-Carboxymethyl-L-cysteine | The parent drug, derived from L-cysteine. | nih.gov |
| (4R)-S-Carboxymethyl-L-cysteine Sulfoxide ((4R)-CMCO) | Showed significantly more protection against cellular stressors compared to its (4S) counterpart. | mdpi.com |
| (4S)-S-Carboxymethyl-L-cysteine Sulfoxide ((4S)-CMCO) | Less active in protecting cells from stressors compared to the (4R) epimer. | mdpi.com |
Derivatization and Prodrug Strategies (e.g., Lysine (B10760008) Salt) and Their Impact on Activity
Derivatization is a common strategy in pharmaceutical chemistry to improve a drug's properties, such as solubility, stability, or bioavailability. S-Carboxymethylcysteine is often formulated as its lysine salt, S-Carboxymethylcysteine lysine salt monohydrate (SCMC-Lys). nih.goveuropeanreview.org This formulation acts as a prodrug; the lysine salt is cleaved upon gastric absorption, releasing the active SCMC molecule. nih.gov
The primary purpose of creating the lysine salt is to improve the drug's physicochemical properties, facilitating its formulation and administration. The biological activity ultimately stems from the parent SCMC molecule released after absorption. nih.gov However, the salt form itself has been the subject of studies investigating its antioxidant properties. In cell-free studies, SCMC-Lys demonstrated a potent, concentration-dependent ability to scavenge reactive oxygen intermediates, an effect directly linked to the reactivity of the thioether group in the SCMC moiety. nih.govresearchgate.net This activity was found to be equal to that of the endogenous antioxidant glutathione (B108866) in the specific model used. nih.gov Therefore, the derivatization into a lysine salt serves as an effective delivery strategy without compromising the intrinsic antioxidant and mucoregulatory activity of the core S-Carboxymethylcysteine structure.
Analytical Methodologies in S Carboxymethylcysteine Research
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatography is a cornerstone for the analysis of S-Carboxymethylcysteine, offering high-resolution separation from its metabolites, degradation products, and other matrix components.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the determination of S-Carboxymethylcysteine. researchgate.net The versatility of HPLC lies in its compatibility with various column chemistries and detection methods, which can be tailored to the specific analytical challenge.
UV Detection: Direct UV detection of S-Carboxymethylcysteine is challenging due to its poor UV absorption. However, methods have been developed for its determination in formulations like syrups, often at lower wavelengths such as 205 nm or 210 nm. semanticscholar.orgnih.gov One simple reversed-phase HPLC method utilized a C18 column with a mobile phase of acetonitrile (B52724) and sodium dihydrogenphosphate buffer (pH 2.0), with UV detection at 240 nm. researchgate.net This method demonstrated good linearity and recovery for quantifying the compound in syrup preparations without extensive sample pre-treatment. researchgate.net A stability-indicating method was also developed using anion-exchange liquid chromatography with UV detection at 205 nm to determine S-carboxymethyl-L-cysteine and its degradation impurities. nih.gov
Fluorescence Detection: To overcome the low sensitivity of UV detection, fluorescence detection is often employed following a derivatization step. nih.gov This approach significantly enhances sensitivity and selectivity. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amino group of S-Carboxymethylcysteine in the presence of a thiol to form a highly fluorescent isoindole product. nih.govresearchgate.netresearchgate.net Another strategy involves using 9-fluorenylmethyloxycarbonyl chloride (FMOC), which also targets the amino group to create a fluorescent derivative. nih.gov These methods have been successfully applied to the analysis of S-Carboxymethylcysteine and its metabolites in biological samples like urine and plasma. researchgate.netnih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides high sensitivity and selectivity, allowing for definitive identification and quantification. nih.gov This technique is particularly valuable for bioanalytical applications. nih.gov LC-MS/MS methods have been developed for determining S-Carboxymethylcysteine in human plasma, offering advantages in speed and sensitivity over older methods. semanticscholar.org The S-carboxymethylation of cysteine residues is also a common sample preparation step before LC/MS analysis of proteins and peptides to prevent the formation of disulfide bonds, simplifying peptide maps. ionsource.com
| Detection Method | Column Type | Mobile Phase Example | Detection Wavelength/Mode | Application | Reference |
|---|---|---|---|---|---|
| UV | C18 Reversed-Phase | Acetonitrile-10 mM sodium dihydrogenphosphate buffer, pH 2.0 (1:99, v/v) | 240 nm | Syrup Formulations | researchgate.net |
| UV | Zorbax SAX (Anion-Exchange) | 200mM phosphate (B84403) solution at pH 4.0 and acetonitrile (50:50 v/v) | 205 nm | Syrup (Stability Indicating) | nih.gov |
| Fluorescence (with OPA derivatization) | Reversed-Phase | Not specified | Not specified | Serum | nih.gov |
| Fluorescence (with FMOC derivatization) | Reversed-Phase | Not specified | Not specified | Urine and Plasma | nih.gov |
| Mass Spectrometry (LC-MS/MS) | Symmetry Shield RP8 | Methanol: 0.5% Formic Acid (40:60, v/v) | MRM Mode (180.0 > 89.0) | Human Plasma | nih.gov |
Ion Chromatography with Conductimetric Detection
Ion chromatography (IC) provides an alternative approach for the analysis of ionic species like S-Carboxymethylcysteine. A method using a non-suppressed ion-chromatographic system with conductimetric detection has been developed and validated. nih.gov This technique successfully employed a cation exchange column with a dilute trifluoroacetic acid eluent to separate S-Carboxymethylcysteine from common amino acids. nih.gov The method was applied to determine the compound in pharmaceutical syrups with minimal sample pretreatment, demonstrating no interference from excipients. nih.gov The retention time was approximately 3.5 minutes, and the method showed good linearity and precision. nih.gov
Pre-column Derivatization Strategies for Enhanced Detection
As S-Carboxymethylcysteine lacks a native chromophore or fluorophore, pre-column derivatization is a common strategy to enhance its detectability by HPLC with UV or fluorescence detectors. scite.ai This chemical modification introduces a molecule (a derivatizing agent) with desirable detection properties onto the analyte before it is injected into the HPLC system. academicjournals.org
Common derivatization agents for S-Carboxymethylcysteine include:
o-Phthalaldehyde (OPA): Reacts with the primary amine of S-Carboxymethylcysteine in the presence of a thiol (like 2-mercaptoethanol) to form a fluorescent product. nih.govresearchgate.net This reaction is rapid and allows for sensitive detection. researchgate.net
9-fluorenylmethyloxycarbonyl chloride (FMOC): This reagent also targets the amino group to yield a highly fluorescent derivative, enabling the determination of S-Carboxymethylcysteine and its metabolites in biological fluids. nih.gov
Other Reagents: A variety of other reagents have been reported for the derivatization of S-Carboxymethylcysteine, including phenyl isothiocyanate and dabsyl chloride. scite.ai For metabolites lacking an amino group, carboxylic acid groups have been targeted using reagents like 1-pyrenyldiazomethane (B12527) (PDAM) to produce fluorescent esters. nih.gov
Spectrometric and Spectrophotometric Approaches
Spectrophotometric methods offer simpler and often faster alternatives to chromatography, although they may lack the same degree of specificity.
Kinetic Spectrophotometry
Kinetic spectrophotometric methods have been developed for the quantification of S-Carboxymethylcysteine. scienceasia.org These methods are based on the inhibitory effect of the compound on a catalyzed reaction. scielo.org.mxdergipark.org.tr For instance, one method relies on the ability of S-Carboxymethylcysteine to inhibit the mercury(II)-catalyzed ligand exchange reaction between hexacyanoruthenate(II) and pyrazine. researchgate.net The rate of the reaction, which produces a colored complex, is followed spectrophotometrically. The presence of S-Carboxymethylcysteine reduces the effective concentration of the Hg(II) catalyst by forming a stable complex, thus slowing the reaction rate. scielo.org.mxdergipark.org.tr This change in rate is proportional to the concentration of S-Carboxymethylcysteine. scielo.org.mx The reaction progress is typically monitored at the wavelength of maximum absorbance (λmax) of the colored product. scielo.org.mx
Another kinetic method is based on the reaction of S-Carboxymethylcysteine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium to form a colored product. scienceasia.orgresearchgate.net The rate of color formation is measured and correlated to the drug's concentration. scienceasia.org
| Principle | Reagents | Monitoring Wavelength (λmax) | Linear Range | Reference |
|---|---|---|---|---|
| Inhibition of Hg(II)-catalyzed ligand exchange | K4[Ru(CN)6], Nitroso-R-Salt, Hg(II) | 525 nm | Down to 3.0 × 10⁻⁶ M | scielo.org.mx |
| Derivatization reaction | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 468 nm | 5-35 µg/ml | scienceasia.org |
UV/Vis Spectroscopy
Direct UV/Vis spectrophotometry is of limited use for the quantitative analysis of S-Carboxymethylcysteine in its pure form due to the absence of significant chromophores that absorb in the UV-visible range. scienceasia.orgupi.edu However, it is widely used as the detection principle in HPLC analysis, where the analyte is monitored at a specific wavelength after chromatographic separation. nih.govnih.govnih.gov For impurity profiling, UV/Vis spectroscopy has been used in conjunction with other methods. For example, the unstable impurity cysteine can be determined after reaction with Ellman's reagent, which produces a product with a strong absorbance in the visible region. researchgate.net Furthermore, derivative spectrophotometry, which measures the first or higher derivatives of absorbance with respect to wavelength, can sometimes be used to enhance the resolution of overlapping spectra and improve quantification of compounds like L-cysteine. ijbpas.com
Electrophoretic Methods
Electrophoretic methods, particularly capillary electrophoresis (CE), are utilized in the analysis of S-Carboxymethylcysteine and its metabolites. nih.gov CE is an electrokinetic separation technique performed in submillimeter diameter capillaries, offering high separation efficiency, often much greater than techniques like HPLC. wikipedia.orgsciex.com This efficiency stems from the absence of mass transfer between phases and a flat flow profile, which minimizes band broadening. wikipedia.org The basic instrumentation for CE is relatively simple, consisting of a high-voltage power supply, electrodes, a capillary, a detector, and sample/buffer vials. sciex.com
In the context of S-Carboxymethylcysteine research, capillary electrophoretic analysis has been successfully applied to determine the compound and its major metabolites in human urine. nih.gov Studies have demonstrated the feasibility of this method using on-column detection of underivatized solutes, which simplifies the process. nih.gov This approach requires minimal sample pretreatment, making it an efficient analytical choice. nih.gov The separation mechanism in Capillary Zone Electrophoresis (CZE), a common CE mode, is based on the charge-to-mass ratio of the analytes. sciex.comlibretexts.org
Research has shown that drug concentrations of S-Carboxymethylcysteine can be monitored down to 0.03 mg/mL using capillary zone electrophoresis and 0.2 mg/mL with capillary isotachophoresis. nih.gov These methods have been performed using various instruments, including those with coated fused silica (B1680970) capillaries (e.g., 25 microns i.d.) and Teflon capillaries (e.g., 500 microns i.d.), highlighting the versatility of the technique. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
Advanced spectroscopic methods are crucial for the structural characterization and analysis of S-Carboxymethylcysteine. google.com These techniques provide detailed information about the chemical composition and molecular structure of the compound. unizar-csic.es
Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing S-Carboxymethylcysteine in its solid form. It provides data on the chemical environment of specific nuclei, such as ¹³C and ¹H. For an ammonium (B1175870) salt monohydrate form of S-Carboxymethyl-L-cysteine, specific chemical shifts have been identified using NMR. google.com
¹H-NMR (D₂O, 400 MHz) δ: 3.04 (m, 1H, CH₂), 3.16 (m, 1H, CH₂), 3.30 (m, 2H, CH₂), and 3.91 (m, 1H, CH). google.com
¹³C-NMR (D₂O, 400 MHz) δ: 178.07 (C-5), 173.25 (C-1), 54.16 (C-2), 37.52 (C-4), 33.91 (C-3). google.com
Infrared (IR) Spectroscopy , specifically Fourier Transform Infrared (FTIR) spectroscopy, is another key technique. researchgate.net It identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. unizar-csic.esnih.gov This method generates a spectral fingerprint characteristic of the compound. unizar-csic.es FTIR is widely used for identifying organic compounds and can be applied to study the functional groups within S-Carboxymethylcysteine, such as the amino, carboxyl, and thiol groups. researchgate.net The analysis can be performed using various configurations, including Transmission and Attenuated Total Reflectance (ATR). unizar-csic.es
In vitro Assay Development for Mechanistic Studies
In vitro assays are fundamental for elucidating the mechanisms of action of S-Carboxymethylcysteine. These studies have provided evidence for its anti-inflammatory, antioxidant, and anti-adherence properties. nih.govmdpi.com For instance, in vitro studies on human alveolar epithelial cells demonstrated that S-Carboxymethylcysteine suppresses inflammation stimulated by TNF-α. nih.gov It has also been shown to modulate airway inflammation caused by various respiratory viruses by decreasing the expression of intercellular adhesion molecule-1 (ICAM-1). nih.gov Further studies using human bronchial epithelial cell lines have shown that the compound can counteract certain pro-inflammatory effects and regulate the release of cytokines like IL-6 and IL-8. mdpi.com
Reporter Transposon Systems for Cellular Signaling Pathway Analysis
Reporter systems are essential tools for analyzing cellular signaling pathways, which are complex networks that control cellular responses to external stimuli. bpsbioscience.cominvivogen.com Transposon-based reporter systems, such as the piggyBac system, offer a scalable method for both in vitro and in vivo analysis of gene regulation. nih.gov
These systems typically consist of two components: a transposase enzyme fused to a transcription factor and a transposon carrying a reporter gene. nih.gov The transposase deposits the transposon near the transcription factor's binding sites in the genome. nih.gov A key innovation is the development of self-reporting transposons (SRTs), which can be mapped from mRNA instead of genomic DNA. nih.gov This allows for the simultaneous measurement of gene expression and transcription factor binding in single cells. nih.gov The piggyBac transposon is highly active in many cell types and can deliver a large genetic payload, making it a versatile tool. nih.gov While direct application of these specific systems in S-Carboxymethylcysteine research is not detailed in the provided sources, they represent a powerful methodology for studying the compound's influence on cellular signaling pathways that regulate inflammation and other cellular processes.
Cell-Based Assays for Bacterial Adherence Inhibition
Cell-based assays are critical for evaluating the ability of S-Carboxymethylcysteine to prevent bacterial infections, a process that often begins with the adherence of bacteria to host cells. nih.gov Research has shown that S-Carboxymethylcysteine can significantly inhibit the attachment of various bacteria to human epithelial cells. nih.govnih.gov
Studies have demonstrated a significant, dose-dependent reduction in the adherence of Moraxella catarrhalis and Streptococcus pneumoniae to human pharyngeal epithelial cells treated with S-Carboxymethylcysteine. nih.govnih.gov In one study, treating epithelial cells with S-Carboxymethylcysteine not only reduced the number of attached S. pneumoniae but also increased the detachment of already adhered bacteria. nih.gov Furthermore, direct treatment of the S. pneumoniae bacteria with the compound also reduced their ability to attach to the epithelial cells, indicating that S-Carboxymethylcysteine acts on both the host cells and the bacteria. nih.gov These assays typically involve infecting cell monolayers with live bacteria that have been opsonized with the compound of interest, followed by quantification of the adherent bacteria. nih.gov
Bioanalytical Method Validation for Research Applications
The validation of bioanalytical methods is essential to ensure the reliability and acceptability of experimental results in research applications. europa.euwum.edu.pl This process involves demonstrating that a specific analytical method generates accurate and precise data for the quantification of drugs like S-Carboxymethylcysteine and their metabolites in biological matrices such as plasma or urine. nih.govrrml.ro Validation is guided by regulatory documents from bodies like the USFDA and the International Council for Harmonisation (ICH). wum.edu.plnih.gov
Key parameters that are evaluated during bioanalytical method validation include selectivity, linearity (calibration curve), accuracy, precision, recovery, and stability. europa.eunih.gov
Selectivity: The method's ability to differentiate and quantify the analyte from endogenous components in the biological matrix. europa.eu
Linearity and Range: A calibration curve is established to demonstrate a proportional relationship between concentration and instrument response over a specified range. For an LC-MS/MS method for S-Carboxymethylcysteine in human plasma, a linear range of 50.000 ng/mL to 6000.000 ng/mL has been validated. nih.gov
Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of results. rrml.ro These are typically assessed at multiple quality control (QC) levels, such as the lower limit of quantification (LLOQ), low, medium, and high concentrations. europa.eu For S-Carboxymethylcysteine, within-run and between-run precision and accuracy have been demonstrated across various QC levels. nih.gov
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. nih.gov
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. rrml.ro
A stability-indicating method for S-Carboxymethylcysteine and its degradation products in an oral syrup formulation was developed and validated using anion-exchange liquid chromatography. nih.gov Forced degradation studies identified key degradation products, such as 5-oxo-thiomorpholine-3-carboxylic acid under thermal stress and S-carboxymethyl-L-cysteine-(R/S)-sulphoxide under oxidizing conditions. nih.gov
| Validation Parameter | Specification/Result | Reference |
|---|---|---|
| Linearity Range | 50.000 ng/mL - 6000.000 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 50.000 ng/mL | nih.gov |
| Accuracy Acceptance Criteria (QC Samples) | Mean concentration within ±15% of nominal value | europa.eu |
| Accuracy Acceptance Criteria (LLOQ) | Mean concentration within ±20% of nominal value | europa.eu |
| Analyte Retention Time | ~2.20 min | nih.gov |
| Internal Standard (Rosiglitazone) Retention Time | ~3.01 min | nih.gov |
Compound Names Mentioned
| Compound Name |
|---|
| 5-oxo-thiomorpholine-3-carboxylic acid |
| Rosiglitazone |
| S-Carboxymethyl-L-cysteine-(R/S)-sulphoxide |
| S-Carboxymethylcysteine |
| Tumor necrosis factor-alpha (TNF-α) |
Toxicology Research and Safety Profile Elucidation
Mechanisms of Adverse Effects in Animal Models and Human Populations
S-Carboxymethylcysteine, as a mucolytic agent, has raised theoretical concerns about its potential to alter the protective gastric mucus barrier, which could lead to gastric erosion. This theoretical risk has led to the contraindication of the compound in patients with active gastric ulceration nih.gov. The principle behind this concern is that an agent designed to modify the composition of respiratory mucus might have similar effects on the gastrointestinal mucus, which is crucial for protecting the stomach lining from its acidic environment unimelb.edu.aufrontiersin.org.
However, research investigating this specific risk has suggested that the effects observed in the respiratory system may not directly translate to the gastric environment. A study conducted on 10 male subjects found that the daily administration of S-Carboxymethylcysteine over a 10-day period did not result in any changes to gastric acid output or the secretory rates of mucus containing N-acetylneuraminic acid nih.gov. This finding suggests that the receptors for S-Carboxymethylcysteine in the bronchial system are fundamentally different from those in the stomach, indicating a lack of direct effect on gastric mucus production under the studied conditions nih.gov.
Certain adverse effects of S-Carboxymethylcysteine are not caused by the drug itself but by its metabolic products. A notable example is the association between the metabolite thiodiglycolic acid (TDA) and the dermatological condition known as fixed drug eruption (FDE) nih.govnih.govmedicaljournals.se. FDE is a type of cutaneous adverse drug reaction that recurs in the same skin location upon re-exposure to the offending agent. In the case of S-Carboxymethylcysteine, FDE is the most frequently reported cutaneous adverse reaction in some populations medicaljournals.se.
The mechanism is linked to the chronopharmacological characteristics of the drug's metabolism medicaljournals.se. During the day, S-Carboxymethylcysteine is primarily metabolized through sulfoxidation. However, at night, due to lower S-oxidase activity, a greater concentration of TDA is produced via the tricarboxylic acid cycle medicaljournals.se. This increased nocturnal production of TDA is believed to be the causative agent for FDE associated with S-Carboxymethylcysteine nih.govmedicaljournals.se. Research has identified TDA and thiodiglycolic acid sulfoxide (B87167) as major biotransformation products in humans, cumulatively accounting for about a third of the administered dose in a 24-hour period drugbank.com. It has been proposed that individuals who are poor sulfoxidizers may produce higher concentrations of TDA, potentially making them more susceptible to these cutaneous reactions nih.gov.
| Metabolite | Associated Adverse Reaction | Proposed Mechanism |
| Thiodiglycolic Acid (TDA) | Fixed Drug Eruption (FDE) | Increased production during the night due to chronopharmacological metabolism (lower S-oxidase activity) acts as the causative agent for the dermatological reaction nih.govmedicaljournals.se. |
While S-Carboxymethylcysteine is used to improve respiratory conditions, paradoxical adverse reactions have been reported, particularly in very young pediatric patients. A national survey in France, conducted from 1989 to 2008, identified cases of severe respiratory adverse drug reactions in infants and young children following the systemic use of S-Carboxymethylcysteine and another mucolytic, acetylcysteine nih.govexlibrisgroup.complos.org. These findings led to the withdrawal of licenses for these drugs for infants in France and Italy nih.govexlibrisgroup.com.
The reported paradoxical reactions included an increase in bronchorrhea (excessive discharge of mucus from the airways), mucus vomiting, worsening of respiratory distress, prolonged or aggravated cough, and in one case, bronchospasm nih.govplos.org. The majority of the 59 pediatric patients in the survey were younger than two years old, with a median age of five months nih.govplos.org. A significant percentage of these children (86%) required hospitalization or had their hospital stay extended due to the severity of the reaction exlibrisgroup.complos.org. The underlying mechanism for these paradoxical reactions is not fully elucidated but is thought to be related to the inability of infants, with their small airway caliber and physiologically weak cough reflex, to effectively clear the increased volume of liquefied bronchial secretions, leading to airway obstruction.
| Paradoxical Respiratory Reaction | Number of Cases Reported (n=59) | Percentage of Cases |
| Worsening of respiratory distress during respiratory tract infection | 35 | 59% |
| Increased bronchorrhea or mucus vomiting | 27 | 46% |
| Dyspnoea (difficult or labored breathing) | 18 | 31% |
| Cough aggravation or prolongation | 11 | 19% |
| Bronchospasm | 1 | 2% |
| (Note: Reactions are non-exclusive, and patients could have experienced more than one. Data sourced from a French national survey) nih.govplos.org |
Investigations into Organ-Specific Toxicities (e.g., Hepatotoxicity Studies)
Research into organ-specific toxicities of S-Carboxymethylcysteine has included investigations into its effect on the liver (hepatotoxicity), primarily in the context of its potential to protect against liver damage induced by other substances, such as paracetamol (acetaminophen).
The findings from animal models have been inconsistent. One study in a mouse model demonstrated that S-Carboxymethylcysteine offered significant protection against paracetamol-induced hepatotoxicity, mitigating the associated liver tissue damage africaresearchconnects.com. In contrast, another study evaluating its protective effects in hamsters found that the simultaneous administration of S-Carboxymethylcysteine with paracetamol provided no protection against liver damage nih.gov. However, this same study noted that S-Carboxymethylcysteine did, to a lesser extent than N-acetyl-cysteine, inhibit the covalent binding of toxic paracetamol metabolites to microsomal proteins in vitro nih.gov. These conflicting results highlight potential species-specific differences in drug metabolism and protective mechanisms. There is a lack of research indicating that S-Carboxymethylcysteine itself induces hepatotoxicity.
| Study Animal Model | Inducing Agent | Finding on S-Carboxymethylcysteine's Effect | Reference |
| Mice | Paracetamol | Provided significant protection against hepatotoxicity. | africaresearchconnects.com |
| Hamster | Paracetamol | Afforded no protection against hepatotoxicity in vivo. | nih.gov |
Long-Term Safety Profile from Research Perspective
From a research perspective, long-term use of S-Carboxymethylcysteine in adult populations is generally considered to have a favorable safety profile researchgate.netdroracle.ai. Studies and reviews have indicated that no significant toxicity has been reported in either animal models or following prolonged use in humans nih.gov.
In the context of chronic obstructive pulmonary disease (COPD), where the drug is often used long-term to reduce the frequency of exacerbations, it is described as a well-tolerated treatment mdpi.com. A meta-analysis of long-term use of mucolytic agents, including S-Carboxymethylcysteine, found a significant reduction in COPD exacerbations mdpi.com. Similarly, a study on patients with bronchiectasis who used the compound for three months reported a low frequency (15.6%) of adverse effects researchgate.netnih.gov. These effects were typically mild and self-limiting, consisting of gastrointestinal issues (like epigastric pain, nausea, or diarrhea) and headaches, which did not necessitate discontinuation of the treatment researchgate.netnih.gov.
Future Directions in S Carboxymethylcysteine Research
Elucidation of Unresolved Mechanistic Pathways
While S-Carboxymethylcysteine (SCMC) has a long-standing clinical presence, particularly in the management of respiratory conditions, several aspects of its mechanistic action remain to be fully elucidated. Future research is poised to delve deeper into the intricacies of its metabolic and pharmacodynamic pathways. A primary area of investigation is the precise nature of its antioxidant activity. Unlike other cysteine derivatives such as N-acetylcysteine (NAC), SCMC lacks a free thiol group. nih.gov Its antioxidant effect is thought to stem from the oxidation of its thioether group to a sulfoxide (B87167) by-product, but the complete mechanism is not yet fully understood. nih.gov
Recent studies have begun to shed light on more specific molecular targets. For instance, in in-vitro models of Parkinson's disease, SCMC has been shown to reduce mitochondrial reactive oxygen species (ROS) through the SIRT1/pFOXO3a/sirtuin/MsrB2 pathway. nih.gov This suggests a role in modulating mitochondrial homeostasis and protecting against oxidative stress-induced cellular damage. Further research is needed to explore this and other potential signaling pathways influenced by SCMC in various cell types and disease models.
Personalized Medicine Approaches Based on Metabolic Phenotypes
The considerable inter-individual variability in the metabolism of S-Carboxymethylcysteine presents a compelling case for the development of personalized medicine strategies. nih.govresearchgate.net A significant factor in this variability is a genetic polymorphism in sulfoxidation capacity. nih.govresearchgate.net Individuals can be categorized based on their metabolic phenotype, with some being "efficient sulfur oxidizers" who rapidly generate inactive oxygenated metabolites. mdpi.com In contrast, those with a relative deficiency in this metabolic pathway, referred to as "poor sulphoxide cohorts," will have prolonged exposure to the active sulfide (B99878) form of the compound. nih.govmdpi.com
This metabolic difference could explain the inconsistent clinical responses observed among patients. nih.govresearchgate.net For instance, it has been noted that a significant percentage of Parkinson's disease patients (38–39%) belong to the poor sulphoxide cohort, potentially making them more responsive to the antioxidant effects of SCMC due to higher levels of the active metabolite. nih.govmdpi.com
Future research should focus on developing reliable and accessible biomarkers to identify these metabolic phenotypes. Genotyping for the specific polymorphisms affecting sulfoxidation enzymes could become a routine diagnostic tool to select patients who are most likely to benefit from SCMC therapy. This would allow for a more targeted therapeutic approach, potentially improving efficacy and avoiding unnecessary treatment in predicted non-responders. Such a strategy aligns with the broader shift towards precision medicine, tailoring treatments to the individual's unique genetic and metabolic makeup.
Development of Novel Research Models for Complex Diseases
To further explore the therapeutic potential of S-Carboxymethylcysteine, particularly beyond respiratory disorders, the development and utilization of sophisticated research models are essential. The use of in-vitro models has already yielded valuable insights. For example, the human neuroblastoma cell line SH-SY5Y has been employed as a model for Parkinson's disease to investigate the protective effects of SCMC against oxidative stress and mitochondrial dysfunction. nih.govresearchgate.net This type of cellular model allows for detailed mechanistic studies in a controlled environment.
Future research could expand on this by developing more complex in-vitro systems, such as 3D organoid cultures or "organ-on-a-chip" models that more accurately mimic the microenvironment of specific tissues, such as the brain. These models could be used to study neuroinflammation and the effects of SCMC on neuronal and glial cell interactions.
In addition to in-vitro work, the development of new animal models that better recapitulate the multifaceted nature of complex human diseases is crucial. For neurodegenerative diseases, this could involve creating transgenic models with specific genetic mutations known to cause familial forms of the disease. These models would be invaluable for assessing the long-term effects of SCMC on disease progression, neuronal survival, and cognitive function. For inflammatory conditions, models that allow for the detailed study of specific inflammatory pathways and cytokine profiles will be important for dissecting the anti-inflammatory actions of SCMC. nih.govmdpi.com
Exploration of New Therapeutic Applications Beyond Respiratory Disorders
The established antioxidant and anti-inflammatory properties of S-Carboxymethylcysteine provide a strong rationale for exploring its therapeutic utility in a range of diseases beyond its current primary indication in respiratory medicine. nih.govnih.govmdpi.com A particularly promising area is in the field of neurodegenerative disorders. Research has already demonstrated that SCMC can protect against oxidative stress and mitochondrial impairment in in-vitro models of Parkinson's disease, suggesting it could be beneficial in slowing the progression of such conditions. nih.govnih.gov The potential for an SCMC-enriched diet to protect neurons from oxidative imbalance during aging warrants further investigation. nih.govnih.gov
Given its anti-inflammatory effects, which include the inhibition of various cytokines like IL-6 and IL-8, SCMC could also be repurposed for other chronic inflammatory diseases. nih.govmdpi.com Preclinical and clinical studies have suggested potential benefits in counteracting symptoms associated with cancer cachexia. There is also theoretical potential for its use in cardiovascular diseases where oxidative stress and inflammation play a key pathogenic role.
Furthermore, the ability of SCMC to modulate the immune response and act as a free-radical scavenger suggests it may have a role in managing viral infections. nih.gov The compound's mechanisms could potentially interfere with viral entry and replication or mitigate the excessive inflammation associated with severe viral illnesses. These underexplored therapeutic avenues represent a significant opportunity for future clinical trials to expand the therapeutic scope of this well-established compound.
Advanced Analytical Techniques for Comprehensive Metabolomic Profiling
A comprehensive understanding of the metabolic fate of S-Carboxymethylcysteine is fundamental to optimizing its therapeutic use and exploring new applications. Advanced analytical techniques are crucial for achieving a detailed metabolomic profile of SCMC and its various metabolites in biological systems.
High-performance liquid chromatography (HPLC) has been a cornerstone for the analysis of SCMC, often requiring pre-column derivatization with agents like phenyl isothiocyanate or o-phthalaldehyde (B127526) to enhance detection. scite.ai However, to achieve higher sensitivity and specificity, more advanced methods are being employed. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has emerged as a powerful tool for the determination of SCMC in human plasma. scite.ainih.gov This technique offers rapid and sensitive quantification, which is essential for pharmacokinetic studies and for correlating metabolite levels with clinical outcomes. nih.gov Gas chromatography-mass spectrometry (GC-MS) has also been used for the analysis of SCMC. hmdb.ca
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
